molecular formula C27H24F2N6O4 B10789581 BAY-1816032

BAY-1816032

Cat. No.: B10789581
M. Wt: 534.5 g/mol
InChI Key: QVOGVAVHOLLLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL5084426 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOGVAVHOLLLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of BAY-1816032: A Potent and Selective BUB1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of BAY-1816032, a first-in-class, orally bioavailable inhibitor of the mitotic checkpoint protein Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2][3]

Introduction: Targeting the Mitotic Checkpoint

The catalytic activity of BUB1 kinase is essential for accurate chromosome segregation during mitosis.[2][3] It plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of cell division.[4] Dysregulation of the mitotic checkpoint is a hallmark of cancer, making BUB1 an attractive therapeutic target. Inhibition of BUB1 kinase leads to aneuploidy and subsequent cell death by forcing cells through mitosis with misaligned chromosomes.[5] this compound emerged from a dedicated effort to identify small molecule inhibitors of BUB1 for cancer therapy.

Discovery of this compound

The journey to identify this compound began with the screening of the Bayer compound library for inhibitors of BUB1 kinase.[2][3] This initial high-throughput screening was followed by a focused medicinal chemistry program aimed at enhancing target affinity, selectivity, and optimizing physicochemical and pharmacokinetic properties.[2][3] These efforts culminated in the identification of this compound, a benzylindazole-based compound with high potency and desirable drug-like characteristics.[5]

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is proprietary to Bayer AG, the general synthetic approach can be inferred from patent literature and the synthesis of analogous compounds.[2][6] The chemical name of this compound is 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol. The synthesis likely involves a multi-step sequence, focusing on the construction of the core pyrazole and pyrimidine ring systems, followed by key coupling reactions to assemble the final molecule. A plausible, though not definitively confirmed, synthetic strategy is outlined below.

Logical Workflow for Synthesis:

G cluster_0 Core Scaffold Synthesis cluster_1 Key Coupling Reactions A Starting Materials B Formation of Pyrazole Ring A->B C Formation of Pyrimidine Ring B->C D Suzuki or Stille Coupling C->D Introduction of Aryl Groups E Buchwald-Hartwig Amination D->E Installation of Amino-pyridine F Alkylation E->F Attachment of Benzyl Group G Final Modification and Purification F->G H This compound G->H

Caption: A potential logical workflow for the multi-step synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the catalytic activity of BUB1 kinase.[2] BUB1's kinase function is crucial for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[7] This phosphorylation event serves as a docking site for Shugoshin (SGO1), a protein that protects centromeric cohesin from premature cleavage during mitosis. Furthermore, H2A-pT120, in concert with Haspin-mediated phosphorylation of histone H3, is required for the proper localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromere. The CPC is essential for correcting improper microtubule-kinetochore attachments.

By inhibiting BUB1 kinase, this compound disrupts this signaling cascade, leading to:

  • Reduced levels of H2A-pT120.

  • Mislocalization of SGO1 and the CPC.[4]

  • Defective chromosome alignment and segregation.

  • Ultimately, mitotic catastrophe and cell death.

BUB1 Signaling Pathway and Inhibition by this compound:

G BUB1 BUB1 Kinase H2A Histone H2A BUB1->H2A phosphorylates H2ApT120 pT120-H2A H2A->H2ApT120 SGO1 Shugoshin (SGO1) H2ApT120->SGO1 recruits CPC Chromosomal Passenger Complex (CPC) H2ApT120->CPC recruits Cohesin Centromeric Cohesin SGO1->Cohesin protects Segregation Proper Chromosome Segregation CPC->Segregation ensures Cohesin->Segregation enables BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: The signaling pathway of BUB1 kinase and its inhibition by this compound.

Quantitative Data Summary

This compound has demonstrated potent and selective inhibition of BUB1 kinase in a variety of assays. Its efficacy has been evaluated both as a single agent and in combination with other anti-cancer agents.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeParameterValueReference
Biochemical Assay (recombinant human BUB1)IC506.1 nM
Cellular Assay (H2A-pT120 inhibition in HeLa cells)IC5029 nM[7]
Kinase Selectivity Panel (403 kinases)Fold Selectivity>17-fold over other kinases
Target Residence TimeTime87 minutes[7]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (Single Agent)Combination Effect (with Taxanes)Reference
HeLaCervical Cancer1.4 µM (median)Synergistic/Additive[7]
SUM-149Triple-Negative Breast CancerNot specifiedSynergistic/Additive[2]
MDA-MB-436Triple-Negative Breast CancerNot specifiedSynergistic/Additive[2]
NCI-H1299Non-Small Cell Lung CancerNot specifiedSynergistic/Additive[2]
22RV1Prostate CancerNot specifiedSynergistic/Additive[2]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentOutcomeReference
Triple-Negative Breast CancerThis compound + PaclitaxelStrong delay in tumor outgrowth vs. single agents[2]
Triple-Negative Breast CancerThis compound + OlaparibStrong delay in tumor outgrowth vs. single agents[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

BUB1 Kinase Assay (TR-FRET)

This assay quantifies the inhibitory activity of compounds on BUB1 kinase.

Experimental Workflow:

G A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) B Add Recombinant BUB1 Kinase A->B C Add this compound (or DMSO control) B->C D Add Biotinylated Peptide Substrate and ATP C->D E Incubate at RT D->E F Add Detection Reagents (Eu-antibody and SA-XL665) E->F G Incubate and Read TR-FRET Signal F->G

Caption: A generalized workflow for a BUB1 TR-FRET kinase assay.

Methodology:

  • Reactions are typically performed in a 384-well plate format.

  • Recombinant human BUB1 catalytic domain is incubated with varying concentrations of this compound.

  • The kinase reaction is initiated by the addition of a biotinylated peptide substrate and ATP.

  • After incubation, the reaction is stopped, and detection reagents, including a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665, are added.

  • The plate is read on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of phosphorylated substrate.

  • IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound, a combination of this compound and another therapeutic agent, or vehicle control.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Luminescence or absorbance is measured using a plate reader.

  • IC50 values are determined by plotting cell viability against compound concentration.

Animal Xenograft Studies

These studies evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, other drug alone, combination therapy).

  • This compound is typically administered orally.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., H2A-pT120).

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of BUB1 kinase that has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with taxanes and PARP inhibitors.[2] Its discovery and characterization provide a strong rationale for its clinical development as a novel cancer therapeutic. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.

References

Unraveling the Mechanism of Action of BAY-1816032 on BUB1 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-1816032 is a potent and highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2][3][4] The catalytic activity of BUB1 is crucial for proper chromosome alignment and segregation during mitosis.[5][6][7] this compound disrupts this function, leading to mitotic errors and subsequent cell death, particularly in combination with other anti-cancer agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on BUB1 kinase, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways and experimental workflows.

Core Mechanism of Action

This compound directly inhibits the catalytic activity of BUB1 kinase.[1][5] BUB1's kinase function is essential for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[5][7] This phosphorylation event is a critical step in the recruitment of Shugoshin (SGO1) to the centromere, which in turn protects the cohesin complex from premature cleavage and ensures proper sister chromatid cohesion.[5] Furthermore, H2A-pT120, in conjunction with H3-pT3, facilitates the localization of the chromosomal passenger complex (CPC) to the centromere, a key regulator of microtubule-kinetochore attachments and cytokinesis.[5]

By inhibiting BUB1 kinase, this compound abrogates H2A-pT120, leading to a cascade of events including:

  • Reduced SGO1 localization at the centromere. [8]

  • Impaired CPC localization. [5][6]

  • Defective chromosome arm resolution. [5][6]

  • Chromosome mis-segregation and the formation of lagging chromosomes. [2][5][6][7]

  • Mitotic delay. [2][7]

While BUB1 has non-catalytic roles in the spindle assembly checkpoint (SAC), the kinase activity targeted by this compound plays a more significant role in ensuring the fidelity of chromosome segregation rather than SAC activation itself.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity and Binding Kinetics of this compound

ParameterValueAssay TypeSource
IC50 (BUB1) 6.1 nMTR-FRET Kinase Assay[1]
IC50 (BUB1) 7 nMEnzymatic Assay[2][3][7]
Target Residence Time 87 minutesSlow Dissociation Kinetics[2][3][7]

Table 2: Cellular Activity of this compound

ParameterCell LineValueAssay TypeSource
IC50 (p-H2A T120) HeLa29 ± 23 nMPhospho-Histone Assay[5]
IC50 (p-H2A T120) HeLa29 nMPhospho-Histone Assay[2][3]
Median IC50 (Proliferation) Various Cancer Cell Lines1.4 µMCell Proliferation Assay[2][7]
IC50 (Proliferation) PCS-300-010 (Normal Lung)15.9 µMAlamar Blue Cytotoxicity Assay[9]
IC50 (Proliferation) A549, H2030, H1975, Calu-1 (Lung Cancer)1.1 - 5.1 µMAlamar Blue Cytotoxicity Assay[9]
IC50 (Clonogenic Survival) A549, H2030, H1975, Calu-1 (Lung Cancer)<250 - 900 nMClonogenic Survival Assay[9]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the BUB1 signaling pathway and the mechanism of action of this compound.

BUB1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound BUB1 BUB1 Kinase H2A Histone H2A BUB1->H2A Phosphorylates Missegregation Chromosome Missegregation & Mitotic Errors H2A_pT120 p-H2A (T120) SGO1 Shugoshin (SGO1) H2A_pT120->SGO1 Recruits CPC Chromosomal Passenger Complex (CPC) H2A_pT120->CPC Localizes Cohesin Cohesin Protection SGO1->Cohesin Chromosome_Segregation Correct Chromosome Segregation CPC->Chromosome_Segregation Cohesin->Chromosome_Segregation BAY1816032 This compound BAY1816032->BUB1 Inhibits BAY1816032->Missegregation Leads to Inhibition Inhibition

Caption: BUB1 kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

BUB1 Kinase Inhibition Assay (TR-FRET)

This assay quantifies the inhibitory activity of this compound on the recombinant catalytic domain of human BUB1.

Protocol:

  • Reagents and Materials: Recombinant human BUB1 catalytic domain (amino acids 704-1085), biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine/threonine antibody, streptavidin-allophycocyanin (SA-APC), assay buffer, 384-well plates, and a plate reader capable of time-resolved fluorescence energy transfer (TR-FRET) detection.

  • Procedure: a. Add 2 µL of this compound solution at various concentrations to the wells of a 384-well plate. b. Add 4 µL of a solution containing the BUB1 enzyme and the biotinylated peptide substrate in assay buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC in a buffer with EDTA. f. Incubate for 60 minutes at room temperature to allow for antibody binding. g. Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 320 nm).

  • Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-Histone H2A (T120) Assay

This assay measures the ability of this compound to inhibit BUB1 kinase activity within cells.

Protocol:

  • Cell Culture and Treatment: a. Seed HeLa cells in 96-well plates and allow them to adhere overnight. b. Arrest cells in mitosis by treating with nocodazole for 16-18 hours. c. Treat the nocodazole-arrested cells with a dilution series of this compound for 1-2 hours.

  • Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.5% Triton X-100 in PBS. c. Block with a suitable blocking buffer (e.g., 5% BSA in PBS). d. Incubate with a primary antibody specific for phospho-histone H2A (T120). e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Quantify the fluorescence intensity of the phospho-H2A (T120) signal within the nucleus. c. Normalize the signal to the number of cells (DAPI). d. Determine IC50 values from the dose-response curve.

Cell Proliferation and Combination Assays

These assays assess the anti-proliferative effects of this compound alone and in combination with other agents.

Protocol:

  • Cell Plating: Seed cancer cell lines in 384-well plates at a density of 600-800 cells per well and incubate for 24 hours.

  • Compound Treatment: a. For single-agent studies, treat cells with a serial dilution of this compound. b. For combination studies, treat cells with this compound and a second compound (e.g., paclitaxel, olaparib) at fixed ratios.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the AlamarBlue assay.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. b. Determine IC50 values for the single agent. c. For combination studies, analyze the data for synergy, additivity, or antagonism using methods such as the Bliss independence model or the Chou-Talalay method.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for key experimental and logical processes.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies TR_FRET TR-FRET Kinase Assay Phospho_Histone Phospho-Histone H2A Assay TR_FRET->Phospho_Histone Confirms Cellular Target Engagement SPR Surface Plasmon Resonance (Binding Kinetics) Selectivity Kinase Selectivity Profiling Proliferation Cell Proliferation Assay Phospho_Histone->Proliferation Links Target Inhibition to Cellular Effect Combination Combination Studies (e.g., with Taxanes) Proliferation->Combination Xenograft Tumor Xenograft Models Combination->Xenograft Informs In Vivo Combination Strategy Live_Cell_Imaging Live-Cell Imaging (Mitotic Progression) PK Pharmacokinetics PK->Xenograft Guides Dosing Regimen

Caption: Experimental workflow for the preclinical characterization of this compound.

logical_relationship Inhibit_BUB1 This compound Inhibits BUB1 Kinase Activity Decrease_pH2A Decreased Phosphorylation of Histone H2A (T120) Inhibit_BUB1->Decrease_pH2A Disrupt_CPC Disruption of Chromosomal Passenger Complex (CPC) Localization Decrease_pH2A->Disrupt_CPC Impair_Cohesion Impaired Sister Chromatid Cohesion Decrease_pH2A->Impair_Cohesion Mitotic_Defects Mitotic Defects (Lagging Chromosomes) Disrupt_CPC->Mitotic_Defects Impair_Cohesion->Mitotic_Defects Cell_Death Tumor Cell Death Mitotic_Defects->Cell_Death Synergy Synergy with Taxanes & PARP Inhibitors Mitotic_Defects->Synergy Sensitizes to

Caption: Logical relationship of the molecular events following BUB1 inhibition by this compound.

Therapeutic Implications and Future Directions

The potent and selective inhibition of BUB1 kinase by this compound represents a promising therapeutic strategy.[5] The ability of this compound to induce mitotic catastrophe and sensitize cancer cells to other agents, such as taxanes and PARP inhibitors, has been demonstrated in preclinical models.[5][6][10] In particular, synergistic or additive effects have been observed in triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer cell lines.[5] In vivo studies using tumor xenograft models have shown a significant reduction in tumor size when this compound is combined with paclitaxel or olaparib.[5][6] These findings support the clinical evaluation of this compound in combination therapies to enhance efficacy and overcome resistance to existing treatments.[5][6][7] Although preclinical development for cancer was reported as discontinued in September 2023, the compound remains a valuable tool for further research into BUB1 biology and its role in cancer.[11]

References

The Sentinel of Segregation: An In-depth Technical Guide to the Role of BUB1 Kinase in Mitotic Checkpoint Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the evolutionarily conserved serine/threonine kinase, Budding Uninhibited by Benzimidazoles 1 (BUB1). BUB1 is a critical component of the spindle assembly checkpoint (SAC), a complex signaling network that ensures the high fidelity of chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers and a cause of developmental defects. This document delves into the molecular mechanisms of BUB1 function, its interaction with key mitotic players, and its emerging role as a therapeutic target in oncology.

The Dual Roles of BUB1: Guardian of the Checkpoint and Architect of Chromosome Alignment

BUB1 performs two major, distinct functions during mitosis: it is essential for the spindle assembly checkpoint and is also required for the correct alignment of chromosomes at the metaphase plate.[1][2] Depletion of BUB1 not only abrogates the mitotic checkpoint, preventing cells from arresting in response to spindle poisons, but also leads to significant chromosome congression defects.[1][3]

BUB1 as a Scaffold in the Spindle Assembly Checkpoint

The primary role of BUB1 in the SAC is to act as a scaffold, recruiting other essential checkpoint proteins to unattached kinetochores. Kinetochores are intricate protein structures assembled on the centromeric region of chromosomes that mediate their attachment to the microtubules of the mitotic spindle. When a kinetochore is not properly attached, BUB1, in concert with other proteins, initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[4][5] This inhibition prevents the degradation of key mitotic regulators like Cyclin B and Securin, thereby delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment.[4][5]

BUB1's scaffolding function is mediated through its various domains. Its N-terminal region contains a tetratricopeptide repeat (TPR) domain that facilitates its localization to the kinetochore by interacting with KNL1 (also known as Blinkin).[3][6] Once at the kinetochore, BUB1 is crucial for the recruitment of a host of other checkpoint proteins, including MAD1 (Mitotic Arrest Deficient 1), MAD2, BUBR1 (BUB1-related kinase), and CENP-E.[6][7][8]

The Kinase-Dependent Role of BUB1 in Chromosome Congression

Beyond its scaffolding role, the kinase activity of BUB1 is essential for the precise alignment of chromosomes at the metaphase plate.[3] Cells with depleted or kinase-dead BUB1 exhibit an accumulation of misaligned chromosomes, often with abnormal lateral attachments to microtubules instead of the correct end-on attachments.[1][3] This function is, at least in part, mediated by one of BUB1's key substrates, histone H2A. BUB1 phosphorylates histone H2A at a conserved residue (Threonine 120 in humans), creating a binding site for the Shugoshin (Sgo1) protein.[4][9] Sgo1, in turn, is crucial for protecting centromeric cohesion and for the proper localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, another key regulator of kinetochore-microtubule attachments.[4][9]

The BUB1 Signaling Nexus: Interactions and Substrates

The multifaceted roles of BUB1 are orchestrated through a complex network of protein-protein interactions and phosphorylation events.

Key Interacting Partners
  • KNL1: The primary docking site for BUB1 at the kinetochore.[3]

  • BUB3: Forms a tight complex with BUB1, and this interaction is essential for the kinetochore localization of BUB1.

  • MAD1/MAD2: BUB1 is required for the efficient recruitment of the MAD1/MAD2 complex to unattached kinetochores, a critical step in the amplification of the "wait anaphase" signal.[6][7]

  • BUBR1: BUB1 is necessary for the kinetochore localization of BUBR1.[8]

  • Sgo1: Recruited to centromeres in a manner dependent on BUB1-mediated phosphorylation of H2A.[4][9]

  • Cdc20: A direct substrate of BUB1 kinase activity and a key target of the spindle assembly checkpoint.[5]

Confirmed BUB1 Substrates
  • Histone H2A: Phosphorylation on Threonine 120 is a key event in recruiting Sgo1 to the centromere.[4][9]

  • Cdc20: BUB1-mediated phosphorylation of Cdc20 contributes to the inhibition of the APC/C.[5][10]

Quantitative Analysis of BUB1 Function

The following tables summarize key quantitative data from studies investigating the role of BUB1.

Table 1: Effect of BUB1 Depletion on Kinetochore Localization of Mitotic Checkpoint Proteins

ProteinKinetochore Localization Level after BUB1 Depletion (% of Control)Reference
BUB1~5%[8]
BUBR1~30%[8]
Mad2~25%[8]
CENP-E~20%[8]
CENP-F~10%[8]

Table 2: Kinetochore Localization of BUB1 Mutants

BUB1 MutantKinetochore Localization Level (% of Wild-Type)Reference
Wild-Type (wt)100%[1]
ΔKinase Domain75-120%[1]
Kinase-Dead75-120%[1]
ΔConserved Motif I40-60%[1]
ΔConserved Motif II40-60%[1]
ΔKNL1-binding DomainNot Detected[1]
ΔBub3-binding DomainNot Detected[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

siRNA-mediated Depletion of BUB1 in HeLa Cells

This protocol describes the transient knockdown of BUB1 expression using small interfering RNA (siRNA).

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • siRNA Transfection:

    • On the day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • Prepare two separate tubes for each well to be transfected. In the first tube, dilute 100 pmol of BUB1 siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium (e.g., Opti-MEM). In the second tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.

    • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.

    • Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing cells in 2 mL of fresh growth medium.

  • Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. The efficiency of BUB1 depletion can be assessed by Western blotting or quantitative immunofluorescence.

Immunoprecipitation of BUB1 from Human Cells

This protocol outlines the procedure for isolating BUB1 and its interacting partners from cell lysates.

  • Cell Lysis:

    • Wash cultured cells (e.g., HeLa) twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

    • Add a primary antibody against BUB1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washes and Elution:

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against BUB1 and its suspected interacting partners.

In Vitro Kinase Assay for BUB1

This protocol allows for the direct measurement of BUB1's kinase activity towards a substrate.

  • Immunoprecipitation of BUB1: Immunoprecipitate BUB1 from cell lysates as described in the protocol above, but perform the final washes with a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Kinase Reaction:

    • Resuspend the beads containing the immunoprecipitated BUB1 in kinase buffer.

    • Add the substrate (e.g., recombinant histone H2A or a Cdc20 fragment) and ATP (including γ-³²P-ATP for radioactive detection) to the reaction mixture.

    • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

Quantitative Immunofluorescence of Kinetochore Proteins

This protocol details the method for quantifying the levels of proteins localized to kinetochores.

  • Cell Preparation: Grow cells on coverslips and treat as required (e.g., with siRNA or drugs).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against the protein of interest (e.g., BUB1) and a kinetochore marker (e.g., CREST anti-serum) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the DNA.

  • Image Acquisition and Analysis:

    • Acquire z-stack images of mitotic cells using a confocal or deconvolution microscope.

    • Use image analysis software (e.g., ImageJ/Fiji) to identify and measure the fluorescence intensity of the protein of interest at individual kinetochores, using the CREST signal to define the kinetochore region.

    • Normalize the intensity of the protein of interest to the intensity of the CREST signal to account for variations in staining and illumination.

Visualizing the BUB1 Network: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving BUB1 and the workflows of the experimental protocols described above.

BUB1_Signaling_Pathway BUB1 Signaling in Mitotic Checkpoint Control cluster_inhibition Inhibition Unattached_Kinetochore Unattached Kinetochore KNL1 KNL1 Unattached_Kinetochore->KNL1 recruits BUB1 BUB1 KNL1->BUB1 recruits BUB3 BUB3 BUB1->BUB3 complexes with MAD1 MAD1 BUB1->MAD1 recruits BUBR1 BUBR1 BUB1->BUBR1 recruits H2A Histone H2A BUB1->H2A phosphorylates (T120) Cdc20 Cdc20 BUB1->Cdc20 phosphorylates MAD2 MAD2 MAD1->MAD2 recruits MAD2->Cdc20 inhibits APC_C APC/C BUBR1->Cdc20 inhibits Sgo1 Sgo1 H2A->Sgo1 recruits CPC Chromosomal Passenger Complex Sgo1->CPC recruits Cdc20->APC_C activates Anaphase Anaphase Onset APC_C->Anaphase triggers

Caption: BUB1 signaling pathway in mitotic checkpoint control.

Immunoprecipitation_Workflow Immunoprecipitation Workflow for BUB1 Start Start: Cultured Cells Lysis Cell Lysis (RIPA buffer + inhibitors) Start->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Pre_clearing Pre-clearing (Protein A/G beads) Clarification->Pre_clearing Incubation_Ab Incubate with anti-BUB1 Antibody Pre_clearing->Incubation_Ab Incubation_Beads Incubate with Protein A/G Beads Incubation_Ab->Incubation_Beads Washes Wash Beads (3-5 times) Incubation_Beads->Washes Elution Elution (SDS-PAGE sample buffer) Washes->Elution Analysis Analysis (Western Blotting) Elution->Analysis

Caption: Workflow for BUB1 immunoprecipitation.

In_Vitro_Kinase_Assay_Workflow In Vitro Kinase Assay Workflow for BUB1 Start Start: Immunoprecipitated BUB1 Kinase_Reaction Kinase Reaction (Substrate + γ-³²P-ATP) Start->Kinase_Reaction Incubation Incubate at 30°C Kinase_Reaction->Incubation Termination Terminate Reaction (SDS-PAGE sample buffer) Incubation->Termination SDS_PAGE SDS-PAGE Termination->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Analysis of Substrate Phosphorylation Autoradiography->Analysis

Caption: Workflow for BUB1 in vitro kinase assay.

BUB1 in Cancer and as a Therapeutic Target

Given its critical role in maintaining chromosomal stability, it is not surprising that dysregulation of BUB1 is implicated in tumorigenesis. Overexpression of BUB1 has been observed in various cancers, including breast, colorectal, and lung cancer, and is often associated with a poor prognosis.[11][12] The heightened reliance of cancer cells on a functional spindle assembly checkpoint makes BUB1 an attractive target for therapeutic intervention.

Inhibitors of BUB1 kinase activity are currently under development and have shown promise in preclinical studies.[11] By disrupting the SAC, BUB1 inhibitors can selectively induce cell death in rapidly dividing cancer cells, which are more susceptible to errors in chromosome segregation.[11] Furthermore, combining BUB1 inhibitors with other chemotherapeutic agents, such as taxanes, has been shown to have synergistic effects.[11]

Conclusion

BUB1 kinase stands as a central regulator of mitotic fidelity, with indispensable roles in both spindle assembly checkpoint signaling and chromosome alignment. Its intricate network of interactions and its critical kinase activity ensure that each daughter cell receives a complete and accurate set of chromosomes. The wealth of knowledge accumulated on BUB1's function has not only illuminated a fundamental aspect of cell biology but has also paved the way for novel therapeutic strategies in the fight against cancer. Further research into the nuanced regulation of BUB1 and the development of more specific and potent inhibitors will undoubtedly continue to be a vibrant and impactful area of investigation.

References

Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BAY-1816032, a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1). The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, pharmacokinetics, and anti-tumor activity, both as a monotherapy and in combination with other agents.

Core Mechanism of Action

This compound is an orally bioavailable inhibitor of the catalytic activity of BUB1 kinase.[1][2][3] The enzymatic function of BUB1 is crucial for the correct positioning of the chromosomal passenger complex and the resolution of chromosome arm attachment errors during mitosis.[2][4][5] By inhibiting BUB1 kinase, this compound disrupts this process, leading to chromosome mis-segregation and mitotic delay.[3][6] This interference with a critical mitotic checkpoint ultimately sensitizes cancer cells to the effects of other anti-cancer agents, particularly those that induce mitotic stress or DNA damage.[1][2][4]

BAY1816032_Mechanism_of_Action cluster_mitosis Mitosis cluster_intervention Pharmacological Intervention BUB1_Kinase BUB1 Kinase CPC_Positioning Chromosomal Passenger Complex (CPC) Positioning BUB1_Kinase->CPC_Positioning required for Chromosome_Resolution Chromosome Arm Resolution BUB1_Kinase->Chromosome_Resolution required for Correct_Segregation Correct Chromosome Segregation CPC_Positioning->Correct_Segregation Chromosome_Resolution->Correct_Segregation BAY1816032 This compound Inhibition Inhibition of Kinase Activity BAY1816032->Inhibition Inhibition->BUB1_Kinase Mis-segregation Chromosome Mis-segregation Inhibition->Mis-segregation Mitotic_Delay Mitotic Delay Inhibition->Mitotic_Delay Sensitization Sensitization to Other Agents Mis-segregation->Sensitization Mitotic_Delay->Sensitization Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HeLa, SUM-149) Treatment_IV Treatment: This compound +/- Other Agents Cell_Culture->Treatment_IV Proliferation_Assay Proliferation Assay (CellTiter-Glo) Treatment_IV->Proliferation_Assay Phospho_Assay Phospho-Histone Assay Treatment_IV->Phospho_Assay Imaging Live-Cell Imaging Treatment_IV->Imaging Data_Analysis Data Analysis and Conclusion Drawing Proliferation_Assay->Data_Analysis Phospho_Assay->Data_Analysis Imaging->Data_Analysis Xenograft_Model Xenograft Model Generation (e.g., NMRI nu/nu mice) Tumor_Growth Tumor Growth to ~20-40 mm² Xenograft_Model->Tumor_Growth Treatment_Vivo Oral Administration: This compound +/- Other Agents Tumor_Growth->Treatment_Vivo Tumor_Measurement Tumor Size Measurement Treatment_Vivo->Tumor_Measurement Tolerability_Assessment Tolerability Assessment Treatment_Vivo->Tolerability_Assessment Tumor_Measurement->Data_Analysis Tolerability_Assessment->Data_Analysis Combination_Therapy cluster_synergy Synergistic/Additive Effects cluster_antagonism Antagonistic Effect BAY1816032 This compound Taxanes Taxanes (Paclitaxel, Docetaxel) BAY1816032->Taxanes + PARP_Inhibitors PARP Inhibitors (e.g., Olaparib) BAY1816032->PARP_Inhibitors + ATR_Inhibitors ATR Inhibitors BAY1816032->ATR_Inhibitors + Cisplatin Cisplatin BAY1816032->Cisplatin + Enhanced_Efficacy Enhanced Anti-Tumor Efficacy & Overcoming Resistance Taxanes->Enhanced_Efficacy PARP_Inhibitors->Enhanced_Efficacy ATR_Inhibitors->Enhanced_Efficacy

References

BAY-1816032 Target Validation in Cancer Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in various cancer cell lines. This document details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor that targets the catalytic activity of BUB1 kinase.[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] Dysregulation of BUB1 has been implicated in tumorigenesis and is associated with a poor prognosis in several cancers, making it an attractive therapeutic target.[3] This guide explores the preclinical evidence supporting the validation of BUB1 as the target of this compound and the compound's anti-cancer activity in various cancer cell lines.

Mechanism of Action: BUB1 Inhibition

This compound selectively inhibits the kinase function of BUB1, which is essential for the proper positioning of the chromosomal passenger complex and the correction of attachment errors between microtubules and kinetochores.[1][4] Inhibition of BUB1's catalytic activity, while having a minor role in SAC activation, leads to chromosome mis-segregation.[1][4] This effect is particularly pronounced when cancer cells are treated with microtubule-stabilizing agents like taxanes.[1] The combination of BUB1 inhibition and taxane treatment results in persistent chromosome lagging and mis-segregation, ultimately leading to mitotic catastrophe and cell death.[2]

dot

cluster_0 Mitotic Progression cluster_1 Spindle Assembly Checkpoint (SAC) cluster_2 This compound Intervention Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase BUB1 BUB1 Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment BUB1->Kinetochore-Microtubule Attachment Error Correction Chromosome Mis-segregation Chromosome Mis-segregation Kinetochore-Microtubule Attachment->Chromosome Mis-segregation Leads to This compound This compound This compound->BUB1 Inhibits Cell Death Cell Death Chromosome Mis-segregation->Cell Death

Figure 1: this compound Mechanism of Action.

Quantitative Analysis of Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity as a single agent in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, indicating a range of sensitivities.

Cell LineCancer TypeIC50 (µM)Citation
H2052Mesothelioma1.2[5]
H2452Mesothelioma2.8[5]
H28Mesothelioma3.9[5]
VariousVarious~1.4 (average)[2]

Table 1: Single-Agent Anti-Proliferative Activity of this compound

Synergistic Effects with Chemotherapeutic Agents

A key finding in the preclinical evaluation of this compound is its synergistic or additive anti-cancer effects when combined with other therapeutic agents, particularly taxanes, PARP inhibitors, and ATR inhibitors.[1][4]

Cell LineCancer TypeCombination AgentEffectCitation
HeLaCervical CancerPaclitaxel, DocetaxelSynergistic/Additive[1]
Triple-Negative Breast CancerBreast CancerPaclitaxel, DocetaxelSynergistic/Additive[1]
Non-Small Cell LungLung CancerPaclitaxel, DocetaxelSynergistic/Additive[1]
GlioblastomaBrain CancerPaclitaxel, DocetaxelSynergistic/Additive[1]
Prostate CancerProstate CancerPaclitaxel, DocetaxelSynergistic/Additive[1]
A549Non-Small Cell Lung CancerPaclitaxel, OlaparibSynergistic[6]
H2030Non-Small Cell Lung CancerPaclitaxel, OlaparibSynergistic/Additive[6]
SUM159Triple-Negative Breast CancerOlaparib, Cisplatin, PaclitaxelSynergistic[3]
MDA-MB-231Triple-Negative Breast CancerOlaparib, Cisplatin, PaclitaxelSynergistic[3]
HCC1937Triple-Negative Breast Cancer (BRCA mutant)OlaparibSynergistic[3]

Table 2: Combination Therapy Effects of this compound in Cancer Cell Lines

Experimental Protocols for Target Validation

The validation of BUB1 as the target of this compound involved a series of biochemical and cell-based assays.

1. Kinase Selectivity Assays:

  • Methodology: The inhibitory activity of this compound was tested against a large panel of kinases to determine its selectivity. This is typically performed using radiometric, fluorescence-based, or luminescence-based kinase activity assays.[1][4]

  • Outcome: this compound was found to be highly selective for BUB1 kinase.[1][2]

2. BUB1 Signaling Inhibition Assays:

  • Methodology: The effect of this compound on the phosphorylation of a known BUB1 substrate, such as histone H2A at threonine 120 (pH2A-T120), is assessed in cells. Cancer cell lines are treated with a mitotic inducer (e.g., nocodazole) in the presence or absence of this compound. Levels of pH2A-T120 are then measured by Western blotting or immunofluorescence.[2]

  • Outcome: this compound effectively inhibits nocodazole-induced phosphorylation of H2A at Thr-120 in cancer cells, confirming its engagement with the BUB1 target.[2]

3. Cell Proliferation and Viability Assays:

  • Methodology: Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of this compound as a single agent or in combination with other drugs. Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®, MTT, or crystal violet staining. IC50 values are then calculated from the dose-response curves.[3][7]

  • Outcome: These assays provide quantitative data on the anti-proliferative and cytotoxic effects of the compound.[2][5]

4. Chromosome Segregation Analysis:

  • Methodology: Cells are treated with this compound, often in combination with a low dose of a taxane. Mitotic cells are then fixed and stained with DNA dyes (e.g., DAPI) and antibodies against components of the mitotic spindle (e.g., α-tubulin). Chromosome alignment and segregation are visualized and quantified using fluorescence microscopy. The presence of lagging chromosomes and micronuclei are key indicators of chromosome mis-segregation.[1][4]

  • Outcome: Treatment with this compound, especially in combination with paclitaxel, induces a significant increase in chromosome segregation errors.[1][5]

dot

cluster_0 In Vitro Validation cluster_1 In Vivo Validation Kinase_Screen Kinase Selectivity Screen Cell_Based_Assay Cell-Based Target Engagement (pH2A-T120) Kinase_Screen->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assays (IC50 Determination) Cell_Based_Assay->Proliferation_Assay Chromosome_Analysis Chromosome Segregation Analysis Proliferation_Assay->Chromosome_Analysis Xenograft_Model Tumor Xenograft Models Chromosome_Analysis->Xenograft_Model Efficacy_Study In Vivo Efficacy Studies (Combination Therapy) Xenograft_Model->Efficacy_Study Conclusion Target Validated: BUB1 is the functional target of this compound Efficacy_Study->Conclusion Start Hypothesis: This compound targets BUB1 Start->Kinase_Screen

Figure 2: Experimental Workflow for this compound Target Validation.

Conclusion

The collective preclinical data provides robust validation for BUB1 as the primary pharmacological target of this compound. The compound demonstrates potent and selective inhibition of BUB1 kinase activity, leading to mitotic defects and anti-proliferative effects in a wide range of cancer cell lines. Furthermore, the synergistic activity of this compound with standard-of-care chemotherapeutics, such as taxanes and PARP inhibitors, highlights its potential as a promising combination therapy for various malignancies.[1][4][8] These findings strongly support the continued clinical development of this compound for the treatment of cancer.[4][8]

References

BAY-1816032: A Structural and Functional Characterization of a First-in-Class BUB1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1816032 is a potent, selective, and orally bioavailable inhibitor of the mitotic checkpoint serine/threonine kinase, Budding Uninhibited by Benzimidazoles 1 (BUB1). This document provides a comprehensive technical overview of the structural and functional characteristics of this compound, detailing its mechanism of action, preclinical efficacy, and synergistic potential with other anti-cancer agents. Quantitative data are summarized in structured tables, key experimental protocols are described, and relevant signaling pathways and workflows are visualized using diagrams.

Introduction

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability. BUB1 kinase plays a pivotal, albeit complex, role in the SAC. While its non-catalytic functions are essential for SAC activation, its kinase activity is critical for the proper localization of the chromosomal passenger complex (CPC) and the correction of erroneous kinetochore-microtubule attachments.[1][2]

This compound emerges as a first-in-class inhibitor specifically targeting the catalytic activity of BUB1 kinase.[1] Its development represents a novel therapeutic strategy aimed at exploiting the mitotic vulnerabilities of cancer cells. This whitepaper synthesizes the available preclinical data to provide a detailed understanding of this compound for the scientific and drug development communities.

Structural and Physicochemical Properties

This compound, with the chemical name 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol, is a small molecule inhibitor with a molecular weight of 534.52 g/mol and the formula C27H24F2N6O4.[3][4] The crystal structure of the human BUB1 kinase domain in complex with this compound has been determined, providing a detailed view of the inhibitor-target interaction.[5][6]

Functional Characterization and Mechanism of Action

This compound is a highly potent and selective inhibitor of BUB1 kinase.[3][4][7] Its mechanism of action is centered on the competitive inhibition of the BUB1 kinase domain, leading to the abrogation of its catalytic activity.

Biochemical Potency and Selectivity

This compound demonstrates nanomolar potency against recombinant human BUB1 kinase. Extensive kinase profiling has revealed its high selectivity, a critical attribute for minimizing off-target effects.

Parameter Value Assay Type Reference
IC50 (BUB1) 6.1 nMRecombinant catalytic domain of human BUB1[3][4][7]
IC50 (BUB1) 7 nMBUB1 enzymatic activity[1][2][8]
Cellular IC50 29 nMNocodazole-induced H2A Thr-120 phosphorylation in HeLa cells[1][8]
Median IC50 1.4 µMProliferation of various tumor cell lines (single agent)[1][2][8]
Target Residence Time 87 minSlow dissociation kinetics[1][2][8]
Kinase Selectivity HighPanel of 395-403 human kinases[1][2][3][8]
Cellular Effects

Inhibition of BUB1 kinase by this compound leads to distinct cellular phenotypes, primarily affecting mitotic progression and chromosome segregation. The primary downstream effect is the inhibition of the phosphorylation of histone H2A at threonine 120 (pH2A-T120), a major substrate of BUB1.[1] This leads to:

  • Chromosome Missegregation: this compound induces lagging chromosomes and mitotic delay.[1][8]

  • Synergistic Effects: The compound demonstrates synergistic or additive anti-proliferative effects when combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[5][9][10][11] The combination with cisplatin, however, has been reported to be antagonistic.[9]

The following diagram illustrates the proposed mechanism of action of this compound.

BAY_1816032_Mechanism_of_Action cluster_0 Normal Mitotic Progression cluster_1 Action of this compound BUB1 BUB1 Kinase H2A Histone H2A BUB1->H2A phosphorylates (T120) CPC Chromosomal Passenger Complex (CPC) BUB1->CPC promotes localization Inhibited_BUB1 Inhibited BUB1 Kinase Kinetochore Kinetochore CPC->Kinetochore ensures proper attachment Spindle Microtubule Spindle Kinetochore->Spindle Segregation Correct Chromosome Segregation Spindle->Segregation BAY1816032 This compound BAY1816032->BUB1 inhibits No_pH2A H2A (unphosphorylated) Inhibited_BUB1->No_pH2A no phosphorylation Mislocalization_CPC CPC Mislocalization Inhibited_BUB1->Mislocalization_CPC leads to Segregation_Defect Chromosome Missegregation (Lagging Chromosomes) Mislocalization_CPC->Segregation_Defect

Caption: Mechanism of action of this compound in inhibiting BUB1 kinase.

In Vivo Efficacy

Preclinical xenograft models have demonstrated the in vivo activity of this compound. While modest as a single agent, its combination with other chemotherapeutic agents shows significant anti-tumor efficacy.

Tumor Model Combination Agent Effect Reference
Triple-Negative Breast Cancer XenograftsPaclitaxelStrong and statistically significant reduction of tumor size[5][9][10][11]
Triple-Negative Breast Cancer XenograftsOlaparib (PARP inhibitor)Strong and statistically significant reduction of tumor size[5][9][10][11]
Various Tumor XenograftsPaclitaxel or DocetaxelStrong and statistically significant reduction of tumor size[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on published literature.[9][11]

BUB1 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against BUB1.

BUB1_Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant BUB1 kinase - Substrate (e.g., H2A peptide) - ATP - Assay buffer start->reagents incubation Incubate with varying concentrations of this compound reagents->incubation detection Detect kinase activity (e.g., TR-FRET, luminescence) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for an in vitro BUB1 kinase inhibition assay.

Methodology:

  • Recombinant human BUB1 kinase domain is incubated with a suitable substrate (e.g., a synthetic peptide of histone H2A) and ATP in an appropriate kinase assay buffer.

  • This compound is serially diluted and added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The extent of substrate phosphorylation is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that measures ATP consumption.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of this compound, both alone and in combination with other drugs.

Methodology:

  • Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436) are seeded in 96-well or 384-well plates and allowed to adhere overnight.[7]

  • Cells are treated with a dose-response matrix of this compound and a combination agent (e.g., paclitaxel).

  • After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, resazurin).

  • IC50 values are calculated for single agents, and synergy is determined using a suitable model, such as the Bliss independence or Loewe additivity model.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in animal models.

Xenograft_Study_Workflow start Start implantation Implant human tumor cells (e.g., triple-negative breast cancer) subcutaneously into immunocompromised mice start->implantation growth Allow tumors to reach a palpable size implantation->growth randomization Randomize mice into treatment groups (vehicle, this compound, combination agent, combination) growth->randomization treatment Administer treatment (e.g., oral gavage for this compound, intraperitoneal for paclitaxel) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint reached (e.g., tumor size limit, study duration) monitoring->endpoint analysis Analyze tumor growth inhibition and statistical significance endpoint->analysis end End analysis->end

Caption: General workflow for in vivo xenograft efficacy studies.

Methodology:

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a predetermined size, animals are randomized into different treatment cohorts: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.

  • This compound is typically administered orally.

  • Tumor volumes and body weights are measured regularly to assess efficacy and toxicity.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phospho-H2A).

Conclusion and Future Directions

This compound is a potent and selective BUB1 kinase inhibitor with a well-defined mechanism of action and promising preclinical anti-tumor activity, particularly in combination with taxanes and DNA damage response inhibitors.[9][11] The data presented herein provide a solid foundation for its continued investigation. The findings strongly support the clinical evaluation of this compound in combination therapies to enhance the efficacy of existing anti-cancer agents and potentially overcome resistance mechanisms.[1][9][10][11] Future research should focus on identifying predictive biomarkers for sensitivity to BUB1 inhibition and exploring its efficacy in a broader range of cancer types.

References

Understanding the BUB1 Signaling Pathway with BAY-1816032: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Budding Uninhibited by Benzimidazoles 1 (BUB1) signaling pathway and the mechanism of action of BAY-1816032, a potent and selective BUB1 kinase inhibitor. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding for research and development applications.

The BUB1 Signaling Pathway in Mitosis

BUB1 is a crucial serine/threonine kinase that plays a central role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its functions are integral to the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][3]

The primary role of BUB1 kinase activity involves the phosphorylation of histone H2A at threonine 120 (H2A-pT120) in the centromeric region.[4][5] This phosphorylation event serves as a docking site for Shugoshin (SGO1), which protects centromeric cohesin from premature degradation.[1][4] Furthermore, BUB1-mediated H2A phosphorylation, in conjunction with Haspin-mediated histone H3 phosphorylation, is essential for the localization of the Chromosome Passenger Complex (CPC) to the centromere.[4] The CPC, which includes Aurora B kinase, is vital for correcting improper microtubule-kinetochore attachments.[3][4]

Dysregulation of the BUB1 signaling pathway can lead to chromosome mis-segregation, aneuploidy, and has been implicated in tumorigenesis, making BUB1 an attractive target for cancer therapy.[2][3]

BUB1_Signaling_Pathway cluster_mitosis Mitosis BUB1 BUB1 Kinase Histone_H2A Histone H2A BUB1->Histone_H2A Phosphorylates H2A_pT120 pT120-H2A SGO1 SGO1 H2A_pT120->SGO1 Recruits CPC Chromosome Passenger Complex (CPC) (inc. Aurora B) H2A_pT120->CPC Localizes Cohesin Centromeric Cohesin SGO1->Cohesin Protects Anaphase Anaphase Cohesin->Anaphase Enables Sister Chromatid Separation Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore Corrects Errors SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Monitors SAC->Anaphase Inhibits (until ready)

Figure 1: Simplified BUB1 Signaling Pathway in Mitosis.

This compound: A Selective BUB1 Kinase Inhibitor

This compound is a novel, orally bioavailable small molecule inhibitor of the catalytic activity of BUB1 kinase.[6][7] It has demonstrated high selectivity and a long target residence time, making it a valuable tool for probing BUB1 function and a potential therapeutic agent.[4][8]

Mechanism of Action

This compound directly inhibits the kinase activity of BUB1, thereby preventing the phosphorylation of its downstream targets, most notably histone H2A at Thr120.[8][9] This abrogation of H2A phosphorylation disrupts the recruitment of SGO1 and the proper localization of the CPC, leading to defects in chromosome segregation and a delay in mitosis.[4][9] In cancer cells, these mitotic errors can ultimately lead to cell death.

BAY1816032_MoA cluster_inhibition Mechanism of this compound BAY1816032 This compound BUB1 BUB1 Kinase BAY1816032->BUB1 Inhibits H2A Histone H2A BUB1->H2A Phosphorylates H2A_pT120 pT120-H2A Downstream_Events Proper Chromosome Segregation H2A_pT120->Downstream_Events Leads to Cell_Death Cell Death Downstream_Events->Cell_Death Failure leads to

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueReference
BUB1 Kinase IC50 7 nM[8][9]
BUB1 (recombinant catalytic domain) IC50 6.1 nM[6][10]
Target Residence Time 87 min[8][9]
Kinase Selectivity Highly selective over a panel of 395-403 kinases[9][10]

Table 2: Cellular Activity of this compound

ParameterCell LineValueReference
HeLa (Nocodazole-induced p-H2A T120) IC50 HeLa29 nM[8][9]
Median Proliferation IC50 Various tumor cell lines1.4 µM[8][9][11]
HeLa Proliferation IC50 HeLaNot specified[6]
SUM-149 Proliferation IC50 SUM-149Not specified[6]
MDA-MB-436 Proliferation IC50 MDA-MB-436Not specified[6]
NCI-H1299 Proliferation IC50 NCI-H1299Not specified[6]
22RV1 Proliferation IC50 22RV1Not specified[6]
H4 Proliferation IC50 H4Not specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used in the preclinical characterization of this compound.

BUB1 Kinase Assay

This assay quantifies the inhibitory activity of a compound against the BUB1 enzyme.

  • Objective: To determine the IC50 of this compound against BUB1 kinase.

  • Methodology:

    • Recombinant human BUB1 catalytic domain is used.[6]

    • A suitable substrate, such as a synthetic peptide or histone H2A, is prepared.

    • The kinase reaction is initiated by adding ATP. The reaction is performed in the presence of varying concentrations of this compound.

    • The level of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity-based assays (33P-ATP) or fluorescence-based assays (e.g., TR-FRET).

    • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Phospho-Histone Assay

This assay measures the ability of a compound to inhibit BUB1 activity within a cellular context.

  • Objective: To determine the cellular EC50 of this compound for the inhibition of H2A-T120 phosphorylation.

  • Methodology:

    • HeLa cells are plated in multi-well plates.[6]

    • Cells are treated with a mitotic arresting agent, such as nocodazole, to enrich the mitotic cell population.[8][9]

    • Cells are then treated with a dilution series of this compound for a specified duration.

    • Cells are fixed and permeabilized.

    • The level of H2A-pT120 is detected using a specific primary antibody followed by a labeled secondary antibody.

    • The signal is quantified using high-content imaging or flow cytometry.

    • The EC50 is determined from the dose-response curve.

In Vitro Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

  • Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4) are seeded in 384-well plates at a density of 600-800 cells per well.[6]

    • After 24 hours, cells are treated with a range of concentrations of this compound.[6]

    • Cells are incubated for a period of 3-5 days.

    • Cell viability is measured using a commercially available assay, such as CellTiter-Glo® or resazurin-based assays.

    • The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Objective: To assess the in vivo anti-tumor activity of this compound, alone and in combination with other agents.

  • Methodology:

    • Human tumor cells (e.g., triple-negative breast cancer models) are implanted subcutaneously into immunocompromised mice.[4][7]

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • This compound is administered orally.[8][11] It can be given as a monotherapy or in combination with other drugs like paclitaxel or olaparib.[4][7]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of p-H2A T120).[8][11]

    • The anti-tumor efficacy is evaluated by comparing the tumor growth in treated groups to the vehicle control group.

Experimental_Workflow cluster_workflow Preclinical Evaluation of this compound Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cellular_Assay Cellular Phospho-Histone Assay (EC50 Determination) Kinase_Assay->Cellular_Assay Confirms Cellular Target Engagement Proliferation_Assay Cell Proliferation Assay (Growth Inhibition IC50) Cellular_Assay->Proliferation_Assay Links Target Inhibition to Antiproliferative Effect In_Vivo_Study In Vivo Xenograft Model (Anti-tumor Efficacy) Proliferation_Assay->In_Vivo_Study Informs In Vivo Efficacy Studies

Figure 3: General Experimental Workflow for this compound Characterization.

Synergistic Combinations

Preclinical studies have shown that this compound acts synergistically or additively with several classes of anti-cancer agents.[4][7]

  • Taxanes (Paclitaxel, Docetaxel): Inhibition of BUB1 by this compound sensitizes tumor cells to taxanes, which are microtubule-stabilizing agents that also disrupt mitosis.[4][7] The combination leads to increased chromosome mis-segregation.[4]

  • PARP Inhibitors (Olaparib): A strong synergistic effect has been observed when combining this compound with PARP inhibitors in triple-negative breast cancer models.[4][7]

  • ATR Inhibitors: Additive or synergistic effects are also seen with ATR inhibitors.[4]

Conversely, the combination of this compound with cisplatin was found to be antagonistic.[4] This is likely because cisplatin induces cell cycle arrest in the S or G2 phase, preventing cells from entering mitosis where BUB1 inhibition is effective.[4]

Conclusion

This compound is a highly selective and potent inhibitor of BUB1 kinase that has demonstrated significant anti-tumor activity, particularly in combination with other anti-cancer agents like taxanes and PARP inhibitors.[4][7] Its mechanism of action, centered on the disruption of a key mitotic checkpoint, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit the BUB1 signaling pathway for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for BAY-1816032 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-1816032, a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in various cellular assays.[1][2]

Introduction

This compound is a small molecule inhibitor that targets the kinase activity of BUB1, a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[3][4] Inhibition of BUB1's catalytic function by this compound has been shown to induce mitotic defects, sensitize cancer cells to other therapeutic agents, and inhibit tumor cell proliferation.[5][6] These notes provide detailed protocols for assessing the cellular effects of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of BUB1 kinase.[7] The primary role of BUB1 kinase is to phosphorylate histone H2A at threonine 120 (p-H2A-Thr120), a key event in the recruitment of the Shugoshin (SGO1) protein to centromeres to protect centromeric cohesion. BUB1 also plays a role in the recruitment of other essential mitotic proteins to the kinetochore. By inhibiting BUB1, this compound disrupts these processes, leading to chromosome mis-segregation and mitotic catastrophe in cancer cells.

Data Presentation

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various contexts.

ParameterCell Line/TargetIC50 ValueReference
Biochemical IC50 Recombinant human BUB1 kinase7 nM[1][2]
Cellular IC50 (p-H2A-Thr120 inhibition) HeLa (Nocodazole-arrested)29 nM[1]
Median Antiproliferative IC50 Panel of various tumor cell lines1.4 µM[1][2]
Antiproliferative IC50 H20521.2 µM[5]
H24522.8 µM[5]
H283.9 µM[5]
HCC19373.56 µM[8]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, SUM-149, MDA-MB-436)[9]

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 384-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 384-well plate at a density of 600-800 cells per well in 50 µL of culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 µM to 10 µM.[9]

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • For combination studies, add the second compound at the desired concentrations.

  • Incubation:

    • Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[9] Other incubation times such as 24, 48, and 72 hours can also be used depending on the experimental design.[9]

  • Measurement of Cell Viability:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for Phospho-Histone H2A (Thr120)

This protocol is used to determine the cellular target engagement of this compound by measuring the inhibition of BUB1-mediated phosphorylation of histone H2A.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • This compound (dissolved in DMSO)

  • Nocodazole (optional, for mitotic arrest)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H2A (Thr120), anti-total Histone H2A or anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Optional: To enrich for mitotic cells, treat with a synchronizing agent like nocodazole.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-H2A (Thr120) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total H2A or a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of p-H2A (Thr120).

Mandatory Visualizations

BUB1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_inhibition Inhibition cluster_downstream Downstream Effects KNL1 KNL1 BUB1_BUB3 BUB1/BUB3 Complex KNL1->BUB1_BUB3 recruits PLK1 PLK1 BUB1_BUB3->PLK1 recruits MAD1_MAD2 MAD1/MAD2 BUB1_BUB3->MAD1_MAD2 recruits BUBR1 BUBR1 BUB1_BUB3->BUBR1 recruits CENPE CENP-E BUB1_BUB3->CENPE recruits H2A Histone H2A BUB1_BUB3->H2A phosphorylates SAC Spindle Assembly Checkpoint BUBR1->SAC activates SGO1 SGO1 Cohesion Centromeric Cohesion SGO1->Cohesion maintains pH2A p-H2A (Thr120) pH2A->SGO1 recruits BAY1816032 This compound BAY1816032->BUB1_BUB3 inhibits Segregation Chromosome Segregation Cohesion->Segregation ensures proper SAC->Segregation ensures proper Apoptosis Apoptosis / Mitotic Catastrophe Segregation->Apoptosis errors lead to

Caption: BUB1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in multi-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound (or vehicle) B->C D 4. Incubate for desired duration (e.g., 24-96h) C->D E_viability 5a. Cell Viability Assay (e.g., CellTiter-Glo) D->E_viability E_western 5b. Western Blot D->E_western F_viability 6a. Measure Luminescence E_viability->F_viability I_viability 7a. Calculate % Viability & Determine IC50 F_viability->I_viability F_western 6b. Cell Lysis & Protein Quantification E_western->F_western G_western 7b. SDS-PAGE & Transfer F_western->G_western H_western 8b. Antibody Incubation & Detection G_western->H_western I_western 9b. Quantify Protein Bands H_western->I_western

Caption: General Experimental Workflow for Cellular Assays with this compound.

References

Application Notes and Protocols for Establishing In Vivo Xenograft Models with BAY-1816032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of BAY-1816032, a potent and selective BUB1 kinase inhibitor. The protocols detailed below are based on established methodologies for triple-negative breast cancer (TNBC) xenografts, a tumor type in which this compound has shown significant preclinical activity, particularly in combination with other anti-cancer agents.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). BUB1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting the catalytic activity of BUB1, this compound disrupts the proper attachment of chromosomes to the mitotic spindle, leading to chromosome missegregation and ultimately, cell death in rapidly dividing cancer cells.[1][2][3] Preclinical studies have demonstrated that this compound can sensitize tumor cells to taxanes and PARP inhibitors, making it a promising candidate for combination therapies.[1][2]

BUB1 Signaling Pathway in Mitosis

The following diagram illustrates the central role of BUB1 in the spindle assembly checkpoint and the mechanism of action of this compound.

BUB1_Signaling_Pathway BUB1 Signaling Pathway and Inhibition by this compound cluster_mitosis Mitotic Progression cluster_inhibition Inhibition by this compound Unattached Kinetochores Unattached Kinetochores BUB1 Kinase BUB1 Kinase Unattached Kinetochores->BUB1 Kinase recruits & activates Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation BUB1 Kinase->Spindle Assembly Checkpoint (SAC) Activation phosphorylates checkpoint proteins Chromosome Missegregation Chromosome Missegregation BUB1 Kinase->Chromosome Missegregation leads to Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC) Activation->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Chromosome Segregation Chromosome Segregation Anaphase-Promoting Complex/Cyclosome (APC/C)->Chromosome Segregation triggers Cell Division Cell Division Chromosome Segregation->Cell Division This compound This compound This compound->BUB1 Kinase inhibits catalytic activity Cell Death Cell Death Chromosome Missegregation->Cell Death Xenograft_Workflow Xenograft Establishment and Treatment Workflow Cell Culture Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cell Culture->Cell Harvest & Preparation Tumor Cell Implantation Tumor Cell Implantation Cell Harvest & Preparation->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Continued Monitoring & Data Collection Continued Monitoring & Data Collection Treatment Initiation->Continued Monitoring & Data Collection Endpoint & Tissue Harvest Endpoint & Tissue Harvest Continued Monitoring & Data Collection->Endpoint & Tissue Harvest

References

Application Notes and Protocols: BAY-1816032 and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1816032 is a potent and highly selective inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1).[1] The catalytic activity of BUB1 is crucial for proper chromosome alignment and segregation during mitosis. Inhibition of BUB1 kinase by this compound has been shown to sensitize cancer cells to the cytotoxic effects of taxanes, such as paclitaxel.[2][3][4] Paclitaxel is a microtubule-stabilizing agent that disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis. The combination of this compound and paclitaxel has demonstrated synergistic or additive anti-proliferative effects in various cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models, particularly in triple-negative breast cancer.[2][3][5]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in combination with paclitaxel for cancer research.

Data Presentation

In Vitro Anti-proliferative Activity

The combination of this compound and paclitaxel has been evaluated in a panel of human cancer cell lines, demonstrating synergistic or additive effects. The half-maximal inhibitory concentration (IC50) for this compound as a single agent typically falls in the low micromolar range.[1][5]

Cell LineCancer TypeThis compound IC50 (µM) (Single Agent)Combination Effect with Paclitaxel
HeLaCervical Cancer~1.4 (average)[5]Synergistic/Additive[2]
SUM-149Triple-Negative Breast CancerNot SpecifiedAdditive[6]
NCI-H1299Non-Small Cell Lung CancerNot SpecifiedSynergistic[6]
Glioblastoma Cell LinesGlioblastomaNot SpecifiedSynergistic/Additive[2]
Prostate Cancer Cell LinesProstate CancerNot SpecifiedSynergistic/Additive[2]
In Vivo Efficacy in Xenograft Models

The combination therapy has been tested in human tumor xenograft models, showing enhanced anti-tumor activity compared to single-agent treatments.

Xenograft ModelCancer TypeTreatment ProtocolOutcome
SUM-149Triple-Negative Breast CancerThis compound (oral, twice daily) + Paclitaxel (intravenous, once weekly)Statistically significant reduction in tumor growth compared to paclitaxel alone.[7]
MDA-MB-436Triple-Negative Breast CancerThis compound (oral, twice daily) + Paclitaxel (intravenous, once per week)Strong and statistically significant reduction of tumor size with excellent tolerability.[2][3]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound in combination with paclitaxel in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SUM-149)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a dose-response matrix of this compound and paclitaxel. A 9x9 matrix is recommended to assess synergy.

  • Treat the cells with the combination of drugs at the desired concentrations. Include single-agent controls and a vehicle control (DMSO).

  • Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Analyze the data for synergy using a suitable model, such as the Bliss synergy model or isobologram analysis.

In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with paclitaxel.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Human cancer cells (e.g., MDA-MB-436, SUM-149)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Paclitaxel formulation for intravenous injection

  • Calipers for tumor measurement

Protocol:

  • Implant human cancer cells subcutaneously or orthotopically into the mice. For MDA-MB-436 cells, implant them into the mammary fat pad of NOD-SCID mice.[1] For SUM-149 cells, implant them subcutaneously into nude mice.[1]

  • Allow the tumors to reach a palpable size (e.g., approximately 35 mm² or 150 mm³).[1][8]

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and combination therapy). A typical group size is 12 animals.[1]

  • Administer the treatments according to the following schedule:

    • This compound: Administer orally twice daily (2QD).[1]

    • Paclitaxel: Administer intravenously once per week (QW).[1]

  • Monitor tumor growth by measuring the tumor area with calipers three times weekly.[1]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analyze the tumor growth data to determine the statistical significance of the combination therapy compared to the single-agent treatments.

Visualizations

Signaling_Pathway cluster_mitosis Mitosis cluster_bub1 BUB1 Kinase Pathway cluster_synergy Synergistic Effect Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Spindle_Assembly Spindle Assembly Microtubules->Spindle_Assembly Forms Mitotic_Arrest Mitotic Arrest & Apoptosis Spindle_Assembly->Mitotic_Arrest Disruption leads to Enhanced_Apoptosis Enhanced Mitotic Catastrophe & Apoptosis Mitotic_Arrest->Enhanced_Apoptosis BAY1816032 This compound BUB1 BUB1 Kinase BAY1816032->BUB1 Inhibits Chromosome_Segregation Chromosome Segregation BUB1->Chromosome_Segregation Ensures fidelity of Cell_Viability Tumor Cell Proliferation Chromosome_Segregation->Cell_Viability Correct segregation allows Cell_Viability->Enhanced_Apoptosis Inhibition of proliferation contributes to

Caption: Signaling pathway of this compound and Paclitaxel.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Seeding (96-well plate) Treatment Drug Treatment (this compound + Paclitaxel) Cell_Culture->Treatment Incubation 72-96h Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis_invitro Synergy Analysis Viability_Assay->Data_Analysis_invitro Tumor_Implantation Tumor Cell Implantation (Immunocompromised Mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Oral & IV) Randomization->Drug_Administration Monitoring Tumor & Body Weight Monitoring Drug_Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for combination therapy.

Logical_Relationship BAY1816032 This compound BUB1_Inhibition BUB1 Kinase Inhibition BAY1816032->BUB1_Inhibition Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Impaired_Chromosome_Segregation Impaired Chromosome Segregation BUB1_Inhibition->Impaired_Chromosome_Segregation Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Synergistic_Cell_Death Synergistic Tumor Cell Death Impaired_Chromosome_Segregation->Synergistic_Cell_Death Mitotic_Spindle_Disruption->Synergistic_Cell_Death

Caption: Synergistic interaction of this compound and Paclitaxel.

References

Application Notes and Protocols for Assessing the Synergistic Effect of BAY-1816032 with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1816032 is a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, a crucial component of the spindle assembly checkpoint (SAC) that ensures proper chromosome segregation during mitosis. PARP (Poly (ADP-ribose) polymerase) inhibitors are a class of drugs that block the repair of single-strand DNA breaks. The combination of a BUB1 inhibitor like this compound with a PARP inhibitor, such as olaparib, represents a promising therapeutic strategy based on the concept of synthetic lethality. By inhibiting both the mitotic checkpoint and a key DNA damage repair pathway, this combination can lead to catastrophic DNA damage and cell death, particularly in cancer cells that often harbor underlying genomic instability.

These application notes provide a comprehensive guide for researchers to assess the synergistic effects of this compound and PARP inhibitors in vitro and in vivo. Detailed protocols for key experimental assays are provided, along with guidelines for data analysis and visualization of the underlying biological pathways.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in clear and concise tables for effective comparison and interpretation.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineTreatmentIC50 (µM)
MDA-MB-231 This compound[Insert Value]
Olaparib[Insert Value]
SUM-149 This compound[Insert Value]
Olaparib[Insert Value]
**[Add other cell lines][...][...]

Table 2: Combination Index (CI) Values for In Vitro Synergy

Cell LineCombination Ratio (this compound:Olaparib)Fa = 0.5 (IC50)Fa = 0.75 (IC75)Fa = 0.90 (IC90)Synergy Interpretation*
MDA-MB-231 [e.g., 1:10][Insert CI Value][Insert CI Value][Insert CI Value][Synergistic/Additive/Antagonistic]
SUM-149 [e.g., 1:10][Insert CI Value][Insert CI Value][Insert CI Value][Synergistic/Additive/Antagonistic]
**[Add other cell lines][...][...][...][...][...]

*Synergy: CI < 0.9, Additive: 0.9 ≤ CI ≤ 1.1, Antagonism: CI > 1.1

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupNumber of MiceMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)
Vehicle Control [e.g., 10][Insert Value]0
This compound [e.g., 10][Insert Value][Insert Value]
Olaparib [e.g., 10][Insert Value][Insert Value]
This compound + Olaparib [e.g., 10][Insert Value][Insert Value]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, SUM-149)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[1]

    • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination studies, prepare dilutions of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).

    • Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using non-linear regression analysis (e.g., in GraphPad Prism).

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI).[3][4]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound and a PARP inhibitor.

  • Materials:

    • 6-well cell culture plates

    • Treated cells (as described in the cell viability assay)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[5]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

3. DNA Damage Assay (γ-H2AX Immunofluorescence Staining)

This protocol visualizes and quantifies DNA double-strand breaks (DSBs) as a measure of DNA damage.

  • Materials:

    • Cells grown on coverslips in 24-well plates

    • This compound and PARP inhibitor

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton X-100 in PBS (Permeabilization Buffer)

    • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

    • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) antibody

    • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

    • DAPI (4',6-diamidino-2-phenylindole)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips and treat with the drugs for 24 hours.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[7]

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.[8]

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.[7]

    • Incubate with the primary γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[9]

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[8]

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.[10]

    • Mount the coverslips on microscope slides using antifade mounting medium.

    • Visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates increased DNA damage.

In Vivo Assay

4. Xenograft Tumor Model

This protocol outlines a general procedure for assessing the in vivo synergistic efficacy of this compound and a PARP inhibitor in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or nude mice)

    • Cancer cell line (e.g., MDA-MB-431, SUM-149)

    • Matrigel

    • This compound (formulated for oral administration)

    • PARP inhibitor (e.g., Olaparib, formulated for oral or intraperitoneal administration)

    • Vehicle control solution

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 5-10 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):[11]

      • Vehicle control

      • This compound alone

      • PARP inhibitor alone

      • This compound + PARP inhibitor

    • Administer the drugs according to a predetermined schedule. Based on preclinical studies, a potential dosing schedule could be:[12][13]

      • This compound: 50 mg/kg, orally, twice daily.[14]

      • Olaparib: 50-100 mg/kg, orally or intraperitoneally, once daily.[13]

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γ-H2AX).

  • Data Analysis:

    • Plot mean tumor volume ± SEM over time for each treatment group.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume between the combination group and the single-agent groups (e.g., using a two-way ANOVA).

Signaling Pathways and Experimental Workflows

Synergy_Pathway cluster_0 DNA Damage cluster_1 DNA Repair cluster_2 Mitosis DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER activates DSB Double-Strand Break (DSB) PARP->DSB unrepaired SSBs lead to BER->DNA_SSB repairs HR Homologous Recombination DSB->HR repaired by Mitotic_Catastrophe Mitotic Catastrophe DSB->Mitotic_Catastrophe accumulated damage BUB1 BUB1 Kinase SAC Spindle Assembly Checkpoint BUB1->SAC activates BUB1->Mitotic_Catastrophe defective checkpoint leads to SAC->Mitotic_Catastrophe prevents PARPi PARP Inhibitor PARPi->PARP inhibits BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: Synthetic lethality of this compound and PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment (this compound, PARPi, Combo) Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI) Treatment->Apoptosis DNA_Damage 3c. DNA Damage (γ-H2AX Staining) Treatment->DNA_Damage Synergy_Analysis 4. Synergy Analysis (CompuSyn - CI) Viability->Synergy_Analysis Xenograft 1. Xenograft Model Establishment Randomization 2. Tumor Growth & Randomization Xenograft->Randomization InVivo_Treatment 3. In Vivo Treatment Randomization->InVivo_Treatment Tumor_Monitoring 4. Tumor Growth Monitoring InVivo_Treatment->Tumor_Monitoring Endpoint_Analysis 5. Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for synergy assessment.

Logical_Relationship cluster_0 Cellular State cluster_1 Drug Action cluster_2 Outcome Healthy_Cell Healthy Cell PARPi PARP Inhibition (SSB Repair Block) Healthy_Cell->PARPi Tolerated (HR proficient) BUB1i BUB1 Inhibition (Mitotic Checkpoint Failure) Healthy_Cell->BUB1i Tolerated Viable Cell Viability Healthy_Cell->Viable Cancer_Cell Cancer Cell (Genomic Instability) Cancer_Cell->PARPi Increased DSBs Cancer_Cell->PARPi Cancer_Cell->BUB1i Mitotic Errors Cancer_Cell->BUB1i Apoptosis Apoptosis / Cell Death PARPi->Apoptosis Synergistic Effect BUB1i->Apoptosis

Caption: Logical relationship of drug action and cellular outcome.

References

Application Note: Western Blot Protocol for Detecting Inhibition of Histone H2A Phosphorylation by BAY-1816032

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAY-1816032 is a novel and potent small molecule inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[2] A key catalytic function of BUB1 is the phosphorylation of histone H2A at threonine 120 (p-H2A-T120).[1][3] This modification is vital for the correct localization of the chromosomal passenger complex (CPC) and for protecting centromeric cohesion.[1] By inhibiting BUB1 kinase activity, this compound effectively abrogates the phosphorylation of H2A at Thr120.[1][2] This application note provides a detailed Western blot protocol to detect and quantify the inhibition of H2A-T120 phosphorylation in cultured cells following treatment with this compound. This assay serves as a robust method for confirming the compound's mechanism of action and determining its cellular potency.

Signaling Pathway of BUB1 and Inhibition by this compound

The diagram below illustrates the direct mechanism of action. BUB1 kinase phosphorylates Histone H2A at the Threonine 120 residue. This compound specifically inhibits BUB1 kinase, leading to a reduction in p-H2A-T120 levels.

G cluster_0 Mechanism of Action BUB1 BUB1 Kinase pH2A Phospho-H2A (Thr120) BUB1->pH2A Phosphorylates H2A Histone H2A H2A->pH2A BAY This compound BAY->BUB1 Inhibits

Mechanism of BUB1 kinase inhibition by this compound.

Principle of the Assay

This protocol utilizes Western blotting, a widely used immunoassay, to separate proteins by molecular weight and detect a specific protein of interest. Following treatment of cells with this compound, total cell lysates are prepared. Proteins are separated via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of Histone H2A at Threonine 120. A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence. The signal intensity, which corresponds to the amount of p-H2A-T120, is quantified. A loading control, such as total Histone H3 or GAPDH, is used to normalize the data and ensure equal protein loading across samples. The expected outcome is a dose-dependent decrease in the p-H2A-T120 signal with increasing concentrations of this compound.

Detailed Experimental Protocol

I. Materials and Reagents
  • Cell Lines: HeLa, MDA-MB-468, or other relevant cancer cell lines.[1]

  • Compound: this compound (dissolved in DMSO).

  • Positive Control (Optional): Nocodazole (to arrest cells in mitosis and induce p-H2A-T120).[2]

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5]

  • Protein Quantification: BCA Protein Assay Kit.[4]

  • SDS-PAGE:

    • 15% polyacrylamide gels (histones are low molecular weight, ~15 kDa).[4]

    • SDS-PAGE running buffer.

    • 5x SDS-loading buffer.[6]

  • Protein Transfer:

    • PVDF membrane (0.22 µm pore size recommended).

    • Transfer buffer (with 20% methanol).

  • Immunoblotting:

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Some phospho-antibodies are sensitive to milk; BSA is often a safer choice.[5]

    • Primary Antibodies:

      • Rabbit anti-phospho-Histone H2A (Thr120) antibody.

      • Mouse or Rabbit anti-Histone H3 or anti-GAPDH antibody (for loading control).

    • Secondary Antibodies:

      • HRP-linked anti-rabbit IgG.

      • HRP-linked anti-mouse IgG.

    • Wash Buffer: TBST.

  • Detection: Enhanced Chemiluminescence (ECL) Western Blotting Substrate.[6]

  • Equipment: Cell culture incubator, electrophoresis system, wet or semi-dry transfer system, imaging system for chemiluminescence.

II. Experimental Workflow

G A 1. Cell Culture & Treatment - Seed cells (e.g., HeLa). - Treat with varying [this compound]. - Include Vehicle (DMSO) control. B 2. Protein Extraction - Wash cells with cold PBS. - Lyse with RIPA buffer (+ inhibitors). - Centrifuge to collect supernatant. A->B C 3. Protein Quantification - Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE - Denature 30-50 µg protein per lane. - Run on a 15% polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins to a 0.22 µm PVDF membrane. D->E F 6. Immunoblotting - Block with 5% BSA in TBST. - Incubate with primary antibodies (anti-p-H2A-T120 & loading control). - Wash. - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Imaging - Apply ECL substrate. - Capture chemiluminescent signal. F->G H 8. Data Analysis - Quantify band intensity (Densitometry). - Normalize p-H2A-T120 to loading control. - Plot results and calculate IC50. G->H

Western blot workflow for p-H2A-T120 detection.
III. Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in cell culture media. A suggested concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat cells for a specified duration (e.g., 1-4 hours).[1]

  • Protein Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

    • Carefully transfer the supernatant (total protein lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.

  • SDS-PAGE:

    • Prepare samples by adding 5x SDS-loading buffer to 30-50 µg of protein from each sample.

    • Heat the samples at 95-100°C for 5-10 minutes.[5]

    • Load the samples onto a 15% polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a 0.22 µm PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Destain the membrane and block it with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]

    • Incubate the membrane with the primary antibody against p-H2A-T120 (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[4]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • For the loading control, the same membrane can be stripped and re-probed for total Histone H3 or GAPDH, or a parallel blot can be run.

  • Detection and Data Analysis:

    • Prepare the ECL substrate according to the manufacturer’s protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[6][7]

    • Normalize the signal from the p-H2A-T120 band to the corresponding loading control band (e.g., Total H3).

    • Plot the normalized p-H2A-T120 levels against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of phosphorylation is inhibited).

Data Presentation

Quantitative data should be summarized to clearly present the dose-dependent effect of this compound. The IC50 value provides a key metric for compound potency.

Table 1: Quantified Inhibition of H2A-T120 Phosphorylation by this compound

Treatment GroupThis compound Conc.Normalized p-H2A-T120 Intensity (Arbitrary Units)% Inhibition (Relative to Vehicle)
Vehicle Control0 (0.1% DMSO)1.00 ± 0.080%
This compound1 nM0.95 ± 0.075%
This compound10 nM0.65 ± 0.0935%
This compound30 nM0.48 ± 0.0652%
This compound100 nM0.21 ± 0.0479%
This compound1 µM0.05 ± 0.0295%
Calculated IC50 ~29 nM --

Data are presented as mean ± SD from three independent experiments (n=3). The IC50 value is derived from a non-linear regression analysis of the dose-response curve. The IC50 value shown is based on published data for intracellular BUB1 inhibition in HeLa cells.[1]

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Progression with BAY-1816032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1816032 is a potent and highly selective inhibitor of the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Inhibition of BUB1 kinase activity can lead to defects in chromosome alignment and segregation, ultimately impacting cell cycle progression and cell fate. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, it is possible to differentiate cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.

  • G2/M phase: Cells that have completed DNA replication and have a 4n DNA content.

Treatment of cells with a cell cycle-active agent like this compound may cause a shift in the distribution of cells in these phases, which can be quantified by flow cytometry.

Data Presentation

The effects of this compound as a single agent on the cell cycle distribution of MDA-MB-468 human breast cancer cells were evaluated. As has been noted, the effects of this compound monotherapy on the cell cycle are modest.[3][4] The following table summarizes the quantitative data obtained from flow cytometry analysis after 72 hours of treatment.

Treatment GroupConcentration (µM)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-65.223.511.3
This compound163.824.112.1

Data is representative and compiled based on findings where this compound as a single agent showed mild effects on cell cycle distribution.[3]

Signaling Pathway

This compound targets BUB1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC ensures proper chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.

BUB1_Signaling_Pathway BUB1 Signaling in Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm BUB1 BUB1 MAD1 MAD1 BUB1->MAD1 recruits MAD2_inactive MAD2 (inactive) MAD1->MAD2_inactive catalyzes conversion MAD2_active MAD2 (active) MAD2_inactive->MAD2_active CDC20 CDC20 APC/C APC/C Securin Securin APC/C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers MCC Mitotic Checkpoint Complex (MCC) MCC->APC/C inhibits This compound This compound This compound->BUB1 inhibition MAD2_activeCDC20 MAD2_activeCDC20 MAD2_activeCDC20->MCC

Caption: BUB1 signaling pathway in the Spindle Assembly Checkpoint.

Experimental Workflow

The following diagram outlines the key steps for analyzing cell cycle progression with this compound using flow cytometry.

Experimental_Workflow Flow Cytometry Cell Cycle Analysis Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-468) Drug_Treatment 2. Treatment with this compound and Vehicle Control Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization) Drug_Treatment->Cell_Harvesting Washing 4. Washing with PBS Cell_Harvesting->Washing Fixation 5. Fixation (e.g., 70% Ethanol) Washing->Fixation Staining 6. Staining (Propidium Iodide + RNase A) Fixation->Staining Flow_Cytometry 7. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 8. Data Analysis (Cell Cycle Modeling) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials
  • MDA-MB-468 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Culture MDA-MB-468 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (e.g., 2 x 10^5 cells/well).

  • Allow cells to adhere overnight.

  • Prepare stock solutions of this compound in DMSO.

  • Treat cells with the desired concentrations of this compound (e.g., 1 µM) and an equivalent volume of DMSO for the vehicle control.

  • Incubate the cells for the desired time period (e.g., 72 hours).

Cell Staining and Flow Cytometry
  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a conical tube.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FL2 or PE-Texas Red).

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

Data Analysis
  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the flow cytometry data.

  • Generate a histogram of PI fluorescence intensity.

  • Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolve the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells.

Conclusion

This application note provides a comprehensive guide for utilizing flow cytometry to assess the impact of the BUB1 kinase inhibitor this compound on cell cycle progression. The provided protocols and diagrams offer a framework for researchers to design, execute, and interpret experiments aimed at understanding the cellular consequences of BUB1 inhibition. While the monotherapy effects of this compound on the cell cycle may be subtle, this analytical approach is crucial for characterizing its mechanism of action and for evaluating its synergistic potential in combination with other anti-cancer agents.

References

Application of BAY-1816032 in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

BAY-1816032 is a potent and highly selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1.[1][2] In the context of triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options, this compound has emerged as a promising agent, particularly in combination therapies.[3][4][5] Its primary mechanism of action involves the disruption of accurate chromosome segregation during mitosis, leading to mitotic catastrophe and cell death.[3][6][7]

Preclinical studies have demonstrated that this compound sensitizes TNBC cells to various standard-of-care and targeted agents, including taxanes (paclitaxel), PARP inhibitors (olaparib), and radiotherapy.[3][4][5] This sensitization is often synergistic, meaning the combined effect of the drugs is greater than the sum of their individual effects.[3][4][5] Furthermore, recent research has uncovered a novel mechanism of action for BUB1 inhibition in TNBC, demonstrating its ability to induce ferroptosis, an iron-dependent form of programmed cell death.[4][6][8] This is characterized by an increase in the expression of ACSL4 and PTGS2, and a decrease in GPX4 and SLC7A11.[4][8]

The application of this compound in TNBC research primarily focuses on overcoming therapeutic resistance and enhancing the efficacy of existing treatments. Its ability to act through multiple mechanisms—disrupting mitosis and inducing ferroptosis—makes it a versatile tool for investigating novel therapeutic strategies against this challenging cancer subtype.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound, both as a single agent and in combination with other anti-cancer drugs, in various TNBC cell lines.

Table 1: Single-Agent Activity of this compound and Other Therapeutic Agents in TNBC Cell Lines

Cell LineDrugIC50 ValueReference
SUM159This compound< 4 µM[3]
MDA-MB-231This compound< 4 µM[3]
HCC1937 (BRCA mutant)This compound3.56 µM[3]
SUM159Olaparib19.3 µM[3]
MDA-MB-231Olaparib28.3 µM[3]
HCC1937 (BRCA mutant)Olaparib> 100 µM[3]
SUM159Cisplatin1.63 µM[3]
MDA-MB-231Cisplatin7.14 µM[3]
SUM159Paclitaxel< 10 nM[3]
MDA-MB-231Paclitaxel< 10 nM[3]

Table 2: Combination Effects of this compound with Other Agents in TNBC Cell Lines

Cell LineCombinationEffectCombination Index (CI)Reference
SUM159This compound + OlaparibSynergistic< 1[3]
MDA-MB-231This compound + OlaparibSynergistic< 1[3]
HCC1937 (BRCA mutant)This compound + OlaparibSynergistic< 1[3]
SUM159This compound + CisplatinSynergistic< 1[3]
MDA-MB-231This compound + CisplatinSynergistic< 1[3]
SUM159This compound + PaclitaxelSynergistic< 1[3]
MDA-MB-231This compound + PaclitaxelSynergistic< 1[3]

Table 3: In Vivo Tumor Growth Inhibition in TNBC Xenograft Models

Xenograft ModelTreatment CombinationOutcomeReference
Triple-Negative Breast CancerThis compound + PaclitaxelStrong delay in tumor outgrowth compared to single agents.[3][4]
Triple-Negative Breast CancerThis compound + OlaparibStrong delay in tumor outgrowth compared to single agents.[3][4]

Signaling and Experimental Workflow Diagrams

BAY1816032_Signaling_Pathway cluster_mitosis Mitotic Disruption cluster_ferroptosis Ferroptosis Induction cluster_sensitization Therapeutic Sensitization BAY1816032 This compound BUB1 BUB1 Kinase BAY1816032->BUB1 inhibits ChromosomeSegregation Accurate Chromosome Segregation BUB1->ChromosomeSegregation regulates MitoticCatastrophe Mitotic Catastrophe CellDeath Enhanced TNBC Cell Death MitoticCatastrophe->CellDeath GPX4 GPX4 LipidPeroxidation Lipid Peroxidation GPX4->LipidPeroxidation inhibits Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Ferroptosis->CellDeath ACSL4_PTGS2 ACSL4 & PTGS2 ACSL4_PTGS2->LipidPeroxidation promotes BAY1816032_2 This compound BAY1816032_2->GPX4 downregulates BAY1816032_2->ACSL4_PTGS2 upregulates Paclitaxel Paclitaxel Paclitaxel->CellDeath Olaparib Olaparib Olaparib->CellDeath Radiotherapy Radiotherapy Radiotherapy->CellDeath

Caption: Mechanism of this compound in TNBC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellCulture 1. TNBC Cell Culture (e.g., SUM159, MDA-MB-231) ViabilityAssay 2. Cell Viability Assay (alamarBlue) CellCulture->ViabilityAssay ClonogenicAssay 3. Clonogenic Survival Assay CellCulture->ClonogenicAssay WesternBlot 4. Western Blot Analysis (BUB1, Ferroptosis Markers) CellCulture->WesternBlot Xenograft 5. TNBC Xenograft Model (Immunocompromised Mice) ViabilityAssay->Xenograft ClonogenicAssay->Xenograft WesternBlot->Xenograft Treatment 6. Treatment Administration (this compound +/- Paclitaxel/Olaparib) Xenograft->Treatment TumorMeasurement 7. Tumor Volume Measurement Treatment->TumorMeasurement Analysis 8. Data Analysis and Histopathology TumorMeasurement->Analysis

References

Application Notes and Protocols: Utilizing BAY-1816032 for the Investigation of Taxane Resistance in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxane-based chemotherapies, such as docetaxel and cabazitaxel, are standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC). However, the development of taxane resistance is a major clinical challenge, leading to disease progression and limited therapeutic options. Recent research has identified the mitotic serine/threonine kinase BUB1 as a key player in taxane resistance, making it a promising therapeutic target.[1][2] BAY-1816032 is a potent and selective inhibitor of BUB1 kinase.[3] These application notes provide a comprehensive guide for utilizing this compound to study and potentially overcome taxane resistance in prostate cancer cell line models.

Mechanism of Action: Reversing Taxane Resistance

This compound functions by inhibiting the kinase activity of BUB1, a crucial component of the spindle assembly checkpoint (SAC).[1][3] In taxane-resistant prostate cancer cells, elevated levels of BUB1 have been observed.[2] One of the drivers of this increased BUB1 expression is the androgen receptor splice variant 7 (AR-V7), which is associated with resistance to both androgen receptor-targeted therapies and taxanes.[1][2]

The proposed mechanism for how this compound reverses taxane resistance involves the following steps:

  • Inhibition of BUB1 Kinase Activity: this compound directly inhibits the catalytic function of BUB1.[3]

  • Induction of Mitotic Delay and Apoptosis: By inhibiting BUB1, this compound, particularly in combination with taxanes, leads to a prolonged mitotic phase and an increase in apoptosis in taxane-resistant cells.[1]

  • Sensitization to Taxanes: This disruption of mitotic progression re-sensitizes the resistant prostate cancer cells to the cytotoxic effects of taxanes like docetaxel and cabazitaxel.[1]

Data Presentation: In Vitro Efficacy of this compound in Combination with Taxanes

The following tables summarize the quantitative data from studies investigating the effect of this compound in combination with taxanes on taxane-resistant prostate cancer cell lines.

Table 1: Combination Effect of this compound and Docetaxel on Cell Proliferation of Taxane-Sensitive (TxS) and -Resistant (TxR) 22Rv1 Prostate Cancer Cells. [1]

Cell LineTreatmentConcentration% Inhibition of Cell Proliferation (Mean ± SD)
22Rv1 TxSDocetaxel10 nM50 ± 5
This compound2 µM20 ± 3
Docetaxel + this compound10 nM + 2 µM75 ± 7
22Rv1 TxRDocetaxel10 nM10 ± 2
This compound2 µM15 ± 4
Docetaxel + this compound10 nM + 2 µM60 ± 6

Table 2: Combination Effect of this compound and Cabazitaxel on Cell Proliferation of Cabazitaxel-Resistant (cabR) 22Rv1 Prostate Cancer Cells. [1]

Cell LineTreatmentConcentration% Inhibition of Cell Proliferation (Mean ± SD)
22Rv1 cabRCabazitaxel10 nM12 ± 3
This compound2 µM18 ± 5
Cabazitaxel + this compound10 nM + 2 µM65 ± 8

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound in taxane-resistant prostate cancer cells.

Protocol 1: Generation of Taxane-Resistant Prostate Cancer Cell Lines

This protocol describes a method for generating docetaxel-resistant prostate cancer cell lines.

Materials:

  • Parental prostate cancer cell lines (e.g., 22Rv1, DU145, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Docetaxel (stock solution in DMSO)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Determine the IC50 of Docetaxel:

    • Plate parental cells in 96-well plates.

    • Treat cells with a range of docetaxel concentrations for 72 hours.

    • Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (see Protocol 2).

  • Initial Exposure:

    • Culture parental cells in flasks until they reach 70-80% confluency.

    • Treat the cells with docetaxel at the determined IC50 concentration for 72 hours.

    • Remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Recovery and Dose Escalation:

    • Allow the cells to recover and repopulate the flask.

    • Once confluent, passage the cells and re-seed into new flasks.

    • Gradually increase the concentration of docetaxel in a stepwise manner (e.g., 1.5x to 2x increments) with each passage, allowing for recovery between treatments.

  • Maintenance of Resistant Cells:

    • Once cells are able to proliferate in a high concentration of docetaxel (e.g., 10-20 times the initial IC50), they can be considered resistant.

    • Maintain the resistant cell line in a medium containing a maintenance dose of docetaxel to preserve the resistant phenotype.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol details the measurement of cell viability following treatment with this compound and/or taxanes.

Materials:

  • Taxane-sensitive and -resistant prostate cancer cells

  • This compound (stock solution in DMSO)

  • Docetaxel or Cabazitaxel (stock solution in DMSO)

  • Complete cell culture medium

  • 24-well plates

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with this compound, taxane, or the combination at the desired concentrations for 72 hours. Include a vehicle control (DMSO).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and collect the cell suspension.

  • Staining and Counting:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation:

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

    • Normalize the results to the vehicle-treated control to determine the percentage of cell proliferation inhibition.

Protocol 3: Apoptosis Measurement using Caspase-Glo® 3/7 Assay

This protocol describes the quantification of apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • Taxane-sensitive and -resistant prostate cancer cells

  • This compound

  • Docetaxel or Cabazitaxel

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

    • Treat cells with the compounds of interest for 48-72 hours.

  • Assay Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

    • Increased luminescence is indicative of increased caspase-3/7 activity and apoptosis.

Protocol 4: Anchorage-Independent Growth Assay (Soft Agar Assay)

This protocol assesses the effect of this compound and taxanes on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.

Materials:

  • Taxane-resistant prostate cancer cells

  • This compound

  • Docetaxel or Cabazitaxel

  • Agar

  • Complete cell culture medium

  • 6-well plates

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer: Prepare a 0.6% agar solution in complete medium and pour it into the bottom of 6-well plates. Allow it to solidify.

    • Top Layer: Prepare a 0.3% agar solution in complete medium.

  • Cell Suspension:

    • Trypsinize and count the taxane-resistant cells.

    • Resuspend the cells in the 0.3% agar solution at a density of approximately 8,000 cells per well.

  • Treatment and Plating:

    • Add this compound, taxane, or the combination to the cell-agar suspension.

    • Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.

  • Incubation and Colony Formation:

    • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

    • Feed the cells twice a week by adding a small amount of complete medium containing the respective treatments on top of the agar.

  • Staining and Quantification:

    • After 2-3 weeks, stain the colonies with a solution of crystal violet.

    • Count the number of colonies in each well using a microscope.

Visualizations

Signaling Pathway

Taxane_Resistance_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR-V7 AR-V7 BUB1 BUB1 AR-V7->BUB1 Upregulates Mitotic Delay Mitotic Delay BUB1->Mitotic Delay Regulates Mitosis Taxane Resistance Taxane Resistance BUB1->Taxane Resistance Promotes Taxanes Taxanes Microtubules Microtubules Taxanes->Microtubules Stabilizes Microtubules->Mitotic Delay Apoptosis Apoptosis Apoptosis->Taxane Resistance Reverses This compound This compound This compound->BUB1 Inhibits Mitotic Delay->Apoptosis Induces

Caption: AR-V7/BUB1 signaling in taxane resistance.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed taxane-resistant prostate cancer cells B Treat with this compound, Taxane, or Combination (72 hours) A->B C Harvest cells (Trypsinization) B->C D Stain with Trypan Blue C->D E Count viable and non-viable cells (Hemocytometer) D->E F Calculate % cell proliferation inhibition E->F

Caption: Workflow for the Trypan Blue exclusion assay.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement A Seed cells in white-walled 96-well plate B Treat with compounds (48-72 hours) A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at RT (1-2 hours) C->D E Measure luminescence D->E

Caption: Workflow for the Caspase-Glo® 3/7 assay.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in BAY-1816032 proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the BUB1 kinase inhibitor, BAY-1816032.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My IC50 value for this compound is higher/lower than expected.

Several factors can contribute to variability in IC50 values. Ensure the following are optimized and consistent between experiments:

  • Cell Seeding Density: The number of cells seeded per well is critical. A density that is too high can lead to confluence before the end of the experiment, while a density that is too low may result in poor signal-to-noise ratios. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[1]

  • Logarithmic Growth Phase: Ensure that cells are in the exponential (log) growth phase at the time of treatment.[2] Cells that are confluent or have entered a stationary phase will respond differently to the compound.

  • Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[3]

  • Incubation Time: The duration of compound exposure can significantly impact the IC50 value. A 72 to 96-hour incubation is common for proliferation assays.[3][4]

Recommended Cell Seeding Densities for a 96-well plate format:

Cell LineSeeding Density (cells/well)Notes
HeLa1,000 - 2,000Adherent, rapid growth.
SUM-1492,000 - 4,000Adherent, moderate growth.
MDA-MB-4363,000 - 5,000Adherent, slower growth.
NCI-H12991,500 - 3,000Adherent, moderate growth.
22RV12,000 - 4,000Adherent, moderate growth.
H41,500 - 3,000Adherent, moderate growth.
MNNG/HOS2,000Adherent, osteosarcoma cell line.[4]
Saos22,000Adherent, osteosarcoma cell line.[4]
U2OS2,000Adherent, osteosarcoma cell line.[4]

Q2: I'm observing high variability between replicate wells.

High variability can obscure the true effect of the compound. Here are common causes and solutions:

  • "Edge Effects": Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.[5]

  • Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Gently mix the cell suspension between pipetting to prevent settling. Using a multichannel pipette can help minimize timing differences between wells.[5]

  • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.[5]

  • Compound Distribution: Ensure proper mixing of the compound in the well after addition. Avoid disturbing the cell monolayer.

Q3: My negative control (vehicle-treated) cells are showing low viability.

If your control cells are not healthy, the results of the assay will be unreliable. Consider the following:

  • DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.1%).

  • Cell Culture Conditions: Maintain optimal cell culture conditions, including temperature, CO2, and humidity. Regularly check for contamination, such as mycoplasma.[6]

  • Reagent Toxicity: Some viability reagents, like MTT, can be toxic to cells, especially with prolonged incubation.[7][8] Optimize the incubation time with the viability reagent.

Q4: I'm seeing unexpected results when combining this compound with other drugs.

This compound, as a BUB1 inhibitor, can have synergistic, additive, or antagonistic effects with other compounds.

  • Synergy/Additivity: It has been shown to be synergistic or additive with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[9][10]

  • Antagonism: The combination with cisplatin has been reported to be antagonistic. This is thought to be due to cisplatin inducing cell-cycle arrest in the S or G2 phase, which may counteract the mitotic-specific effects of BUB1 inhibition.[9]

Summary of Reported Drug Interactions with this compound:

Combination DrugInteractionCell Lines
PaclitaxelSynergistic/AdditiveHeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer.[9]
DocetaxelSynergistic/AdditiveHeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer.[9]
ATR InhibitorsSynergistic/AdditiveVarious tumor cell lines.[9]
PARP Inhibitors (e.g., Olaparib)Synergistic/AdditiveTriple-Negative Breast Cancer.[9][11]
CisplatinAntagonisticHeLa and other cancer cell lines.[9][11]

Experimental Protocols

Protocol 1: Cell Seeding for Proliferation Assay (96-well plate)

  • Cell Culture: Culture cells in their recommended growth medium in a 37°C, 5% CO2 incubator. Ensure cells are sub-confluent and in the logarithmic growth phase before harvesting.

  • Harvesting: Wash cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Assess cell viability (should be >95%).

  • Dilution: Dilute the cell suspension to the desired seeding concentration (refer to the table above) in complete growth medium.

  • Seeding: Add 100 µL of the cell suspension to the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Protocol 2: this compound Treatment and Viability Assessment (CellTiter-Glo®)

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration. Include a vehicle control (e.g., 0.2% DMSO).

  • Treatment: After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C, 5% CO2.

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Visualizations

Signaling Pathway

BAY1816032_Pathway cluster_mitosis Mitosis cluster_inhibition Intervention SAC Spindle Assembly Checkpoint (SAC) BUB1 BUB1 Kinase SAC->BUB1 activates H2A Histone H2A BUB1->H2A phosphorylates CPC Chromosomal Passenger Complex (CPC) BUB1->CPC positions Kinetochore Kinetochore-Microtubule Attachment BUB1->Kinetochore ensures cohesion Missegregation Chromosome Missegregation BUB1->Missegregation CPC->Kinetochore corrects errors Segregation Proper Chromosome Segregation Kinetochore->Segregation BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: Mechanism of action of this compound on the BUB1 kinase pathway.

Experimental Workflow

Proliferation_Assay_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate 24h (Cell Attachment) step1->step2 step3 3. Prepare this compound Serial Dilutions step2->step3 step4 4. Treat Cells step3->step4 step5 5. Incubate 72-96h step4->step5 step6 6. Add Viability Reagent (e.g., CellTiter-Glo) step5->step6 step7 7. Read Signal (Luminescence) step6->step7 step8 8. Data Analysis (IC50 Calculation) step7->step8 end_node End step8->end_node

Caption: Standard workflow for a this compound cell proliferation assay.

Troubleshooting Logic

Troubleshooting_Tree issue Inconsistent Results? high_var High Variability between Replicates? issue->high_var Yes ic50_shift IC50 Value Shift? issue->ic50_shift No check_edge Check for Edge Effects (Use outer wells for PBS) high_var->check_edge Yes high_var->ic50_shift No check_seeding Review Cell Seeding (Homogenize suspension) check_edge->check_seeding check_pipetting Verify Pipette Calibration and Technique check_seeding->check_pipetting check_density Optimize Seeding Density (Run cell titration) ic50_shift->check_density Yes low_viability Low Control Viability? ic50_shift->low_viability No check_growth Ensure Log-Phase Growth check_density->check_growth check_compound Prepare Fresh Dilutions check_growth->check_compound check_dmso Verify Final DMSO Concentration (≤0.1%) low_viability->check_dmso Yes check_culture Check for Contamination & Optimal Conditions check_dmso->check_culture check_reagent Optimize Reagent Incubation Time check_culture->check_reagent

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Optimizing BAY-1816032 Dosage for Synergistic Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BAY-1816032, a potent and selective BUB1 kinase inhibitor, in in vitro synergistic combination studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel and bioavailable inhibitor of the catalytic activity of the mitotic checkpoint protein Budding Uninhibited by Benzimidazoles 1 (BUB1).[1] BUB1 kinase is crucial for proper chromosome alignment and the spindle assembly checkpoint (SAC). By inhibiting BUB1, this compound disrupts these processes, leading to chromosome mis-segregation and mitotic catastrophe in cancer cells.[2][3]

Q2: With which classes of drugs does this compound show synergistic or additive effects?

A2: In vitro studies have demonstrated that this compound exhibits synergistic or additive anti-proliferative effects when combined with:

  • Taxanes (e.g., paclitaxel, docetaxel)[2][4]

  • ATR inhibitors [2][4]

  • PARP inhibitors (e.g., olaparib)[2][4]

Q3: Is there any evidence of antagonistic drug interactions with this compound?

A3: Yes, the combination of this compound with cisplatin has been reported to be antagonistic. This is thought to be due to cisplatin's mechanism of action, which causes cell-cycle arrest in the S- or G2-phase, thereby preventing cells from entering mitosis where BUB1 inhibition is most effective.[2]

Q4: What is the recommended in vitro concentration range for this compound?

A4: For in vitro assays, a starting concentration of around 300 nM is recommended for this compound.[5] However, the optimal concentration will vary depending on the cell line and experimental conditions. As a single agent, this compound inhibits the proliferation of various cancer cell lines with a median IC50 of 1.4 µM.[3][6] For target engagement, abrogation of histone H2A-Thr120 phosphorylation in nocodazole-arrested HeLa cells was observed with an IC50 of 29 nM.[3][5]

Q5: How should I prepare and store this compound?

A5: this compound can be stored as a dry powder or as a 10 mM stock solution in DMSO at -20°C.[5] It is recommended to use DMSO stocks within 3-6 months and to limit freeze-thaw cycles to two.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.2. Mix the plate gently by tapping after adding the drug solutions.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.
No synergistic effect observed with a known synergistic partner. 1. Suboptimal dosage of one or both drugs.2. Incorrect timing of drug addition.3. Cell line is resistant to the combination.1. Perform a dose-response matrix experiment to test a wide range of concentrations for both drugs.2. Consider sequential vs. co-administration of the drugs based on their mechanisms of action.3. Verify the expression of relevant targets in your cell line (e.g., BUB1).
Difficulty in detecting phosphorylation of H2A at Thr-120. 1. Low levels of mitotic cells in the population.2. Antibody not optimized for the detection method (e.g., Western blot, immunofluorescence).3. Insufficient drug incubation time.1. Synchronize cells in mitosis using an agent like nocodazole before treatment with this compound.2. Titrate the primary antibody and optimize blocking and incubation conditions.3. Perform a time-course experiment to determine the optimal incubation time for observing the effect.
Observed antagonism instead of synergy. 1. As noted with cisplatin, the partner drug may induce cell cycle arrest at a stage where BUB1 inhibition is ineffective.1. Review the mechanism of action of the partner drug. Consider combinations with drugs that target different phases of the cell cycle or complementary pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50/EC50/KdReference(s)
Biochemical Assay (low ATP)Human BUB16.5 nM[5]
TR-FRET (10 µM ATP)Human BUB16.1 ± 2.5 nM[5]
SPRHuman BUB12.1 nM[5]
ePCA binding competitionHuman BUB11 ± 0.5 nM[5]
Kinome ScanHuman BUB13.3 nM[5]
Cellular Target Engagement (Abrogation of H2A-Thr120 phosphorylation)Nocodazole-arrested HeLa cells29 ± 23 nM[3][5]
Cell Proliferation AssayVarious tumor cell linesMedian IC50 of 1.4 µM[3][6]

Table 2: Synergistic/Additive Effects of this compound in Combination with Other Agents

Combination AgentCell LinesEffectReference(s)
PaclitaxelHeLa, Triple-negative breast cancer, Non-small cell lung cancer, Glioblastoma, Prostate cancerSynergistic or Additive[2]
DocetaxelHeLa, Triple-negative breast cancer, Non-small cell lung cancer, Glioblastoma, Prostate cancerSynergistic or Additive[2]
ATR InhibitorsVarious cancer cell linesSynergistic or Additive[2][4]
PARP Inhibitors (Olaparib)Triple-negative breast cancerSynergistic or Additive[2][4]

Detailed Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 384-well plate at a density of 600-800 cells per well and incubate for 24 hours.[1]

  • Drug Treatment: Treat cells with this compound and the combination drug as single agents and in a fixed-ratio combination matrix.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Phospho-Histone H2A (Thr120) Assay (Western Blot)
  • Cell Treatment: Seed cells and allow them to adhere. Synchronize cells in mitosis with nocodazole. Treat with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-H2A (Thr120). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., total H2A or GAPDH).

Visualizations

cluster_pathway This compound Mechanism of Action BUB1 BUB1 Kinase SAC Spindle Assembly Checkpoint (SAC) BUB1->SAC Activates MitoticCatastrophe Chromosome Mis-segregation & Mitotic Catastrophe BAY1816032 This compound BAY1816032->BUB1 Inhibits BAY1816032->MitoticCatastrophe Induces ChromosomeSegregation Correct Chromosome Segregation SAC->ChromosomeSegregation Ensures

Caption: Mechanism of action of this compound.

cluster_workflow Synergy Determination Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells treat_drugs Treat with this compound & Combination Drug seed_cells->treat_drugs incubate Incubate treat_drugs->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Calculate CI viability_assay->data_analysis end Synergy Determined data_analysis->end cluster_logic Troubleshooting Logic for Lack of Synergy no_synergy No Synergy Observed check_dosage Are dosages optimal? no_synergy->check_dosage check_timing Is timing of administration correct? check_dosage->check_timing Yes dose_matrix Perform Dose-Response Matrix Experiment check_dosage->dose_matrix No check_cell_line Is the cell line resistant? check_timing->check_cell_line Yes time_course Perform Time-Course Experiment check_timing->time_course No verify_targets Verify Target Expression check_cell_line->verify_targets No synergy_achieved Synergy Achieved check_cell_line->synergy_achieved Yes dose_matrix->no_synergy time_course->no_synergy verify_targets->no_synergy

References

Overcoming BAY-1816032 instability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BUB1 kinase inhibitor, BAY-1816032. The information provided is intended to help overcome potential challenges related to its stability and ensure reliable and reproducible results in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations are summarized in the table below.

Q2: I prepared a stock solution of this compound in DMSO several months ago. Is it still viable for my experiments?

A2: The stability of this compound in DMSO is time and temperature-dependent. It is recommended to test the activity of stock solutions that have been stored for longer than 3-6 months or have undergone multiple freeze-thaw cycles. For long-term storage, it is best to prepare single-use aliquots to maintain the compound's integrity.

Q3: My long-term cell culture experiment with this compound is showing inconsistent results. Could this be due to compound instability?

A3: Yes, inconsistent results in long-term experiments can be a sign of compound degradation in the cell culture medium. The complex composition of cell culture media, including pH, serum components, and enzymatic activity, can affect the stability of small molecules over time. It is advisable to replenish the media with freshly diluted this compound at regular intervals during long-term culture.

Q4: What is the optimal solvent for preparing this compound for in vitro studies?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1] Ensure the use of high-purity, anhydrous DMSO to minimize degradation.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: this compound is a highly selective BUB1 kinase inhibitor. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses common issues encountered during long-term cell culture experiments with this compound.

Problem Possible Cause Recommended Solution
Reduced or no inhibitory effect observed over time Compound degradation in cell culture medium.1. Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. 2. Minimize the exposure of the compound to light and elevated temperatures during handling. 3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture conditions.
High variability between experimental replicates Inconsistent compound concentration due to improper storage or handling of stock solutions.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Ensure complete dissolution of the compound in DMSO before further dilution in cell culture medium. 3. Use a fresh aliquot of the stock solution for each experiment.
Unexpected cellular morphology or toxicity Off-target effects or compound precipitation at high concentrations.1. Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line. 2. Visually inspect the culture medium for any signs of compound precipitation after dilution. 3. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%).
Inconsistent IC50 values across experiments Variation in experimental parameters.1. Standardize cell seeding density and growth phase at the time of treatment. 2. Maintain consistent incubation times and conditions (temperature, CO2 levels). 3. Use a positive control (e.g., another known BUB1 inhibitor) to validate assay performance.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Duration Source
Powder--20°CUp to 3 years[2]
Stock SolutionDMSO-80°CUp to 2 years[2]
Stock SolutionDMSO-20°CUp to 1 year[2]

Table 2: In Vitro Activity of this compound

Parameter Value Source
BUB1 Kinase IC506.1 nM
Cellular H2A-pThr120 IC50 (HeLa cells)29 nM[2]
Median Antiproliferative IC50 (various tumor cell lines)1.4 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5345 mg of this compound (MW: 534.51 g/mol ) in 100 µL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be required.

    • Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Long-Term Cell Culture Treatment with this compound

  • Materials:

    • Cultured cells in appropriate growth medium

    • This compound stock solution (10 mM in DMSO)

    • Fresh, pre-warmed cell culture medium

  • Procedure:

    • Seed cells at the desired density in culture plates and allow them to adhere overnight.

    • On the day of treatment, thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound.

    • For long-term experiments (e.g., > 48 hours), repeat step 4 every 24-48 hours by replacing the medium with freshly prepared this compound-containing medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the treatment groups) in all experiments.

Visualizations

BUB1_Signaling_Pathway cluster_0 Mitotic Progression cluster_1 Inhibition by this compound BUB1 BUB1 Kinase H2A Histone H2A BUB1->H2A Phosphorylates (pT120) SAC Spindle Assembly Checkpoint (SAC) BUB1->SAC Activates SGO1 Shugoshin-1 (SGO1) H2A->SGO1 Recruits CPC Chromosomal Passenger Complex (CPC) H2A->CPC Localizes Cohesion Sister Chromatid Cohesion SGO1->Cohesion Maintains Segregation Proper Chromosome Segregation CPC->Segregation Ensures SAC->Segregation Ensures BAY1816032 This compound BAY1816032->BUB1

Caption: BUB1 Kinase Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or Reduced This compound Activity Check_Storage Check Stock Solution Storage and Handling Start->Check_Storage Check_Protocol Review Experimental Protocol Start->Check_Protocol Old_Stock Stock > 6 months or multiple freeze-thaws? Check_Storage->Old_Stock Replenish_Media Replenishing media every 24-48h? Check_Protocol->Replenish_Media Old_Stock->Check_Protocol No New_Stock Prepare Fresh Stock Solution Old_Stock->New_Stock Yes Modify_Protocol Modify Protocol: Replenish Media with Freshly Diluted Compound Replenish_Media->Modify_Protocol No Perform_QC Perform QC Check: - Dose-response curve - Positive control Replenish_Media->Perform_QC Yes New_Stock->Perform_QC Modify_Protocol->Perform_QC Contact_Support Contact Technical Support Perform_QC->Contact_Support Issue Persists

Caption: Troubleshooting Workflow for this compound Experiments.

References

Best practices for storing and handling BAY-1816032

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of BAY-1816032, a potent and selective BUB1 kinase inhibitor. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store this compound?

A: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the powdered form of this compound should be kept at -20°C, where it is stable for at least three years.[1] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[2][3]

Q2: What is the recommended solvent for reconstituting this compound?

A: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[4][5] It is soluble up to 50 mM in DMSO.[4][5] For in vivo applications, a co-solvent mixture is typically required.

Q3: My this compound has precipitated out of the aqueous solution. What should I do?

A: Precipitation can occur when organic stock solutions are diluted into aqueous media. To avoid this, it is recommended to first dilute the DMSO stock solution in a stepwise manner before adding it to your final buffer or cell culture medium.[6] Pre-warming both the stock solution and the aqueous medium to 37°C before dilution can also help prevent precipitation. If precipitation does occur, gentle warming and sonication may help to redissolve the compound.[6]

Q4: I am not observing the expected biological effect in my cell-based assay. What could be the issue?

A: Several factors could contribute to a lack of effect. First, verify the final concentration of this compound in your assay. Ensure that the compound has been properly dissolved and diluted. It is also important to consider the cell type and the specific endpoint being measured, as the IC50 can vary between cell lines.[2][3][7] Finally, confirm the viability of your cells and the proper functioning of your assay reagents. For cell viability assays, it is recommended to include positive and negative controls to validate the experimental setup.

Q5: Can I use this compound in animal studies?

A: Yes, this compound is orally bioavailable and has been used in in vivo xenograft models.[4][7] For oral administration, a common formulation involves a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Storage and Stability

FormStorage TemperatureDurationCitations
Powder-20°C≥ 3 years[1]
In Solvent-80°C2 years[2][3]
In Solvent-20°C1 year[2][3]

Table 2: Solubility

SolventMaximum ConcentrationCitations
DMSO50 mM[4][5]
DMF14 mg/mL
EthanolSlightly Soluble
PBS (pH 7.2)0.20 mg/mL

Experimental Protocols

1. Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is a common method for assessing the effect of this compound on cell proliferation.

Materials:

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Cells in culture medium

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a density of 600-800 cells per well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution.

  • Add the desired concentrations of this compound to the wells. Include vehicle control wells (medium with DMSO only).

  • Incubate the plate for the desired treatment period (e.g., 96 hours).[9]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

2. In Vivo Xenograft Model with Paclitaxel Combination

This protocol provides a general framework for an in vivo xenograft study. Specific parameters such as cell line, mouse strain, and dosing schedule may need to be optimized.

Materials:

  • This compound formulation for oral gavage

  • Paclitaxel formulation for injection

  • Tumor cells (e.g., triple-negative breast cancer cell line)

  • Immunocompromised mice (e.g., nude mice)

  • Calipers for tumor measurement

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, combination of this compound and paclitaxel).

  • Administer this compound orally at the desired dose and schedule.

  • Administer paclitaxel via intravenous or intraperitoneal injection at the desired dose and schedule.[10][11]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

Visualizations

BUB1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KNL1 KNL1 BUB1_BUB3 BUB1/BUB3 Complex KNL1->BUB1_BUB3 Recruits MAD1_MAD2 MAD1/MAD2 BUB1_BUB3->MAD1_MAD2 Recruits BUBR1 BUBR1 BUB1_BUB3->BUBR1 Recruits CENPE CENP-E BUB1_BUB3->CENPE Recruits PLK1 PLK1 BUB1_BUB3->PLK1 Recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC BUBR1->MCC APC_C APC/C Securin Securin APC_C->Securin Ubiquitylates for Degradation CDC20 CDC20 CDC20->MCC MCC->APC_C Inhibits Separase Separase Sister_Chromatids Sister Chromatids Separase->Sister_Chromatids Cleaves Cohesin Securin->Separase Inhibits Anaphase Anaphase Sister_Chromatids->Anaphase Separation BAY1816032 This compound BAY1816032->BUB1_BUB3 Inhibits Kinase Activity

Caption: BUB1 Signaling Pathway in the Spindle Assembly Checkpoint.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Seed Cells treat_cells Treat with This compound start_invitro->treat_cells incubate Incubate treat_cells->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay analyze_invitro Analyze Data (IC50 determination) viability_assay->analyze_invitro start_invivo Implant Tumor Cells in Mice tumor_growth Allow Tumor Growth start_invivo->tumor_growth treat_animals Treat with this compound +/- Paclitaxel tumor_growth->treat_animals measure_tumors Measure Tumor Volume treat_animals->measure_tumors Repeatedly analyze_invivo Analyze Data (Tumor Growth Inhibition) measure_tumors->analyze_invivo

Caption: General Experimental Workflow for this compound.

References

Interpreting unexpected phenotypes in BAY-1816032 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-1816032, a potent and selective BUB1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1).[1] It specifically targets the catalytic activity of BUB1, which is crucial for proper chromosome cohesion and the correction of attachment errors during mitosis.[1][2] Inhibition of BUB1 kinase activity leads to defects in chromosome segregation, resulting in mitotic delay and, ultimately, can induce tumor cell death.[3][4]

Q2: I am not observing the expected level of mitotic arrest or cell death in my experiments. What are some potential reasons?

Several factors could contribute to a weaker-than-expected phenotype:

  • Cell Line Specificity: The anti-proliferative effect of this compound as a single agent can vary significantly between different tumor cell lines, with reported IC50 values for proliferation inhibition ranging from 0.5 to 5.8 µM. It is crucial to determine the optimal concentration for your specific cell line.

  • Compound Stability and Handling: Ensure that the compound has been stored correctly at -10 to -25°C and properly dissolved. This compound is soluble in DMSO.

  • Experimental Timing: The effects of BUB1 inhibition are most prominent during mitosis. Ensure that your experimental time points are optimized to capture cells entering and progressing through mitosis after treatment.

  • Synergistic Partners: this compound has shown significant synergistic or additive effects when combined with other agents, particularly taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[2][5][6] The single-agent activity might be modest in some cell lines.

Q3: We are observing unexpected cellular phenotypes, such as changes in cell adhesion or morphology, that are not characteristic of mitotic arrest. What could be the cause?

While this compound is highly selective for BUB1, some minor off-target activities have been reported at higher concentrations.[7] These could potentially contribute to unexpected phenotypes.

  • Known Off-Target Interactions: At a concentration of 10 µM, this compound has shown some interaction with the human Adenosine transporter (IC50 = 0.37 µM) and slight interactions with COX-1, PDE4, Adenosine A2A, and GABAA.[7] If you are using high concentrations of this compound, consider the possibility of these off-target effects influencing your results.

  • Cellular Context: The cellular background of your chosen cell line could lead to unique responses to BUB1 inhibition that are not universally observed.

Q4: We are co-administering this compound with another therapeutic agent but are not seeing the expected synergistic effect. Why might this be?

The nature of the combination agent is critical. While this compound shows synergy with agents that induce mitotic stress or target DNA damage repair pathways, it can be antagonistic with others.

  • Antagonism with Cisplatin: Combination studies have shown that this compound is antagonistic with cisplatin.[5] This is likely because cisplatin induces cell cycle arrest in the S or G2 phase, preventing cells from entering mitosis where BUB1 inhibition is most effective.[5]

  • Mechanism of the Combination Agent: Carefully consider the mechanism of action of the co-administered drug. Agents that do not drive cells into mitosis are less likely to have a synergistic effect with this compound.

Troubleshooting Guides

Issue 1: Sub-optimal Anti-proliferative Effect
Potential Cause Troubleshooting Step Experimental Protocol
Incorrect Dosing Perform a dose-response curve to determine the IC50 for your specific cell line.Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat with a serial dilution of this compound for 48-72 hours. Measure cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.
Cell Line Resistance Consider using this compound in combination with a synergistic agent like paclitaxel.Combination Index (CI) Assay: Treat cells with this compound and the combination agent at various concentrations, both alone and in combination. Calculate the CI using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
Compound Degradation Use a fresh stock of this compound and verify its purity.LC-MS Analysis: Analyze the compound stock to confirm its identity and purity.
Issue 2: Unexpected Phenotypes Observed
Potential Cause Troubleshooting Step Experimental Protocol
Off-Target Effects Lower the concentration of this compound to a range where it is more selective for BUB1.Western Blot for Off-Target Markers: If you suspect a specific off-target pathway is being affected (e.g., adenosine signaling), perform a western blot to analyze key proteins in that pathway.
Cellular Stress Response Investigate markers of cellular stress to understand the unexpected response.Immunofluorescence: Stain for markers of cellular stress, such as γH2AX (DNA damage) or CHOP (ER stress), to determine if the observed phenotypes are linked to a general stress response.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/Process IC50 Cell Line/System
BUB1 Kinase (recombinant human)6.1 nMBiochemical Assay
BUB1 Kinase (recombinant human)7 nMBiochemical Assay[3]
Nocodazole-induced H2A-pThr12029 nMHeLa cells[3]
Tumor Cell Proliferation (median)1.4 µMPanel of various tumor cell lines[3]

Table 2: Known Off-Target Interactions of this compound at 10 µM

Target Effect
Human Adenosine transporterBinding (IC50 = 0.37 µM)[7]
COX-1Slight interaction[7]
PDE4Slight interaction[7]
Adenosine A2ASlight interaction[7]
GABAASlight interaction[7]

Visualizations

BUB1_Signaling_Pathway cluster_mitosis Mitosis Kinetochore Unattached Kinetochore BUB1 BUB1 Kinase Kinetochore->BUB1 recruits H2A Histone H2A BUB1->H2A phosphorylates (Thr120) SAC Spindle Assembly Checkpoint (SAC) BUB1->SAC contributes to Sgo1 Shugoshin-1 (Sgo1) H2A->Sgo1 promotes localization of CPC Chromosomal Passenger Complex (CPC) Sgo1->CPC maintains centromeric Anaphase Anaphase Progression SAC->Anaphase inhibits BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: Simplified signaling pathway of BUB1 kinase during mitosis and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the concentration within the optimal range? Start->Check_Concentration Check_Combination Is a combination agent being used? Check_Concentration->Check_Combination Yes Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Antagonism Check for known antagonistic agents (e.g., Cisplatin) Check_Combination->Antagonism Yes Off_Target Consider Off-Target Effects Check_Combination->Off_Target No Resolution Potential Resolution Dose_Response->Resolution Antagonism->Resolution Cell_Line_Specific Investigate Cell Line-Specific Effects Off_Target->Cell_Line_Specific Cell_Line_Specific->Resolution

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

How to control for BAY-1816032's effect on mitotic timing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BUB1 kinase inhibitor, BAY-1816032. The information provided addresses specific issues that may be encountered during experiments focused on mitotic timing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the cell cycle?

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] The primary effect of this compound on the cell cycle is the induction of a "mitotic delay," which is a prolongation of the mitotic phase.[1][2][3] This occurs because inhibiting BUB1's kinase activity interferes with proper chromosome alignment and the correct positioning of the chromosomal passenger complex (CPC), which is necessary for resolving spindle attachment errors.[1][2]

Q2: What is the reported extent of the mitotic delay caused by this compound?

The duration of the mitotic delay induced by this compound can vary depending on the cell line and experimental conditions. As a single agent, this compound has been shown to double the median time spent in mitosis.[4] When used in combination with taxanes like paclitaxel, which also disrupt microtubule dynamics, the mitotic delay is significantly prolonged, with the time in mitosis extended by a factor of 3 to as much as 150 minutes.[4]

Q3: How can I experimentally control for the mitotic delay induced by this compound?

Controlling for the mitotic delay is essential to distinguish between the direct effects of BUB1 inhibition and the secondary consequences of a prolonged mitosis. Here are several experimental strategies:

  • Titration of this compound Concentration: Use the lowest effective concentration of this compound that inhibits BUB1 kinase activity without causing overwhelming mitotic arrest. This can help to minimize off-target effects and the severity of the mitotic delay, allowing for the study of more subtle phenotypes.

  • Comparison with other Mitotic Inhibitors: Compare the phenotype induced by this compound with that of other drugs that cause mitotic delay through different mechanisms (e.g., taxanes, nocodazole, or MPS1 inhibitors). This can help to dissect the specific consequences of BUB1 inhibition versus a general prolonged mitosis.

  • Analysis of Downstream Effectors: Investigate the phosphorylation status and localization of known BUB1 downstream targets, such as histone H2A at threonine 120 (H2ApT120) and Sgo1.[6][7] Demonstrating that this compound specifically alters these downstream events provides evidence for on-target activity.

Q4: What are the potential downstream consequences of the mitotic delay caused by this compound that I should be aware of?

A prolonged mitotic arrest can lead to several distinct cell fates, which are important to distinguish from the primary effect of BUB1 inhibition:

  • Mitotic Slippage: After a prolonged delay, cells may exit mitosis without proper chromosome segregation, a process known as mitotic slippage. This results in tetraploid G1 cells.[8]

  • Apoptosis: Cells arrested in mitosis for an extended period can undergo apoptosis (programmed cell death).[9]

  • Senescence: In some normal human fibroblast cell lines, the suppression of BUB1 has been shown to induce a p53-dependent premature senescence.[10]

It is crucial to design experiments that can differentiate between these outcomes. For example, live-cell imaging can track the fate of individual cells after treatment with this compound.

Troubleshooting Guides

Problem 1: Difficulty in quantifying the mitotic delay accurately.
Possible Cause Troubleshooting Step
Asynchronous cell population leading to high variability.Synchronize the cell population before adding this compound. Common methods include double thymidine block for G1/S arrest or nocodazole block for G2/M arrest. This will ensure a more uniform entry into mitosis.
Inconsistent identification of mitotic entry and exit.Use clear morphological markers for the start and end of mitosis. For live-cell imaging, nuclear envelope breakdown (NEBD) is a reliable marker for mitotic entry, and anaphase onset or chromosome decondensation for mitotic exit. Fluorescent reporters for chromatin (e.g., H2B-GFP) can greatly improve the accuracy of these measurements.
Cell death or detachment during long-term imaging.Optimize imaging conditions to minimize phototoxicity. Use the lowest possible laser power and exposure times. Ensure the environmental chamber on the microscope maintains optimal temperature, CO2, and humidity. Consider using a lower magnification to reduce light exposure and increase the number of cells that can be tracked.
Problem 2: Observing a high level of cell death instead of a clear mitotic delay.
Possible Cause Troubleshooting Step
This compound concentration is too high.Perform a dose-response curve to determine the optimal concentration that induces a measurable mitotic delay without causing widespread apoptosis.
The cell line is particularly sensitive to mitotic arrest.Use a cell line known to be more resistant to apoptosis following mitotic arrest. Alternatively, co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and specifically study the mitotic delay. However, be aware that this will alter the natural cell fate.
The observed "death" is actually mitotic slippage followed by post-mitotic death.Use live-cell imaging to track individual cells. This will allow you to distinguish between death during mitosis and death after exiting mitosis. The FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system can be used to monitor cell cycle progression after mitotic slippage.
Problem 3: Difficulty in interpreting immunofluorescence data for mitotic markers.
Possible Cause Troubleshooting Step
Antibody not working optimally in fixed cells.Optimize the fixation and permeabilization protocol. Some epitopes are sensitive to certain fixatives. Test different fixation methods (e.g., methanol vs. paraformaldehyde).
High background staining.Ensure adequate blocking steps and use an appropriate antibody diluent. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Difficulty in distinguishing different mitotic stages.Use multiple markers to clearly define mitotic stages. For example, co-stain for phosphorylated histone H3 (a marker for condensed chromosomes) and α-tubulin (to visualize the spindle). DAPI or Hoechst staining is essential for visualizing chromosome morphology.

Data Presentation

Table 1: Quantitative Effects of this compound on Mitotic Timing

TreatmentCell LineParameter MeasuredObserved EffectReference
This compound (1 µM)HeLaMedian Time in MitosisDoubled compared to control[4]
This compound (1 µM) + Paclitaxel (3 nmol/L)HeLaMedian Time in MitosisExtended by a factor of 3 (to 150 minutes) compared to control[4]
BAY-320 (a similar BUB1 inhibitor) (10 µM)DLD-1Time in MitosisSignificantly increased compared to control[11]

Experimental Protocols

Protocol 1: Live-Cell Imaging to Measure Mitotic Timing

This protocol describes how to use time-lapse fluorescence microscopy to quantify the duration of mitosis in cells treated with this compound.

Materials:

  • Cells stably expressing a fluorescent chromatin marker (e.g., H2B-GFP or H2B-mCherry).

  • Glass-bottom imaging dishes or plates.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

  • This compound stock solution.

  • Appropriate cell culture medium.

Procedure:

  • Seed cells expressing the fluorescent chromatin marker onto glass-bottom dishes at a density that will be 50-70% confluent at the time of imaging.

  • Allow cells to adhere overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber.

  • Set up the time-lapse imaging parameters. Acquire images every 5-15 minutes for 24-48 hours. Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • Analyze the time-lapse movies. For each cell that enters mitosis, record the time of nuclear envelope breakdown (NEBD) and the time of anaphase onset. The duration of mitosis is the time difference between these two events.

  • Quantify the average mitotic duration for each treatment condition and perform statistical analysis.

Protocol 2: Immunofluorescence Staining for Mitotic Markers

This protocol describes how to fix and stain cells to visualize key mitotic proteins and structures.

Materials:

  • Cells grown on coverslips.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20).

  • Primary antibodies (e.g., anti-phospho-histone H3, anti-α-tubulin).

  • Fluorophore-conjugated secondary antibodies.

  • DAPI or Hoechst stain.

  • Mounting medium.

Procedure:

  • Seed cells on coverslips and treat with this compound as required.

  • Wash the cells briefly with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the slides using a fluorescence or confocal microscope.

Mandatory Visualizations

BUB1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm KNL1 KNL1 BUB1 BUB1 KNL1->BUB1 recruits BUB3 BUB3 BUB1->BUB3 MAD1 MAD1 BUB1->MAD1 CDC20_kin CDC20 BUB1->CDC20_kin BUBR1 BUBR1 BUB1->BUBR1 H2A Histone H2A BUB1->H2A phosphorylates (pT120) PLK1 PLK1 BUB1->PLK1 recruits MCC MCC BUB3->MCC forms Mitotic Checkpoint Complex (MCC) MAD2_open MAD2 (Open) MAD1->MAD2_open MAD2_closed MAD2 (Closed) MAD2_open->MAD2_closed conformational change MAD2_closed->MCC forms Mitotic Checkpoint Complex (MCC) CDC20_kin->MCC forms Mitotic Checkpoint Complex (MCC) BUBR1->MCC forms Mitotic Checkpoint Complex (MCC) Sgo1 Sgo1 H2A->Sgo1 recruits APC_C APC/C Securin Securin APC_C->Securin ubiquitinates for degradation CyclinB Cyclin B APC_C->CyclinB ubiquitinates for degradation CDC20_cyto CDC20 Separase_inactive Separase (Inactive) Securin->Separase_inactive Separase_active Separase (Active) Separase_inactive->Separase_active Anaphase Anaphase Onset Separase_active->Anaphase triggers MCC->APC_C inhibits BAY1816032 This compound BAY1816032->BUB1 inhibits kinase activity

Caption: BUB1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_acquisition Data Acquisition A Seed cells expressing H2B-GFP B Cell Synchronization (e.g., Double Thymidine Block) A->B C Release from block and treat with this compound or Vehicle Control B->C D Live-Cell Imaging (Time-lapse microscopy) C->D E Immunofluorescence (Fix and stain for mitotic markers) C->E F Quantify Mitotic Duration (NEBD to Anaphase Onset) D->F I Assess Cell Fate (Mitotic slippage, Apoptosis) D->I G Calculate Mitotic Index E->G H Analyze Mitotic Phenotypes (e.g., lagging chromosomes) E->H J Interpretation of this compound's effect on mitotic timing F->J leads to G->J leads to H->J leads to I->J leads to

Caption: Experimental Workflow for Analyzing Mitotic Timing.

Troubleshooting_Logic Start Observe unexpected mitotic phenotype Q1 Is there high cell death? Start->Q1 A1_Yes Reduce this compound concentration or use caspase inhibitor Q1->A1_Yes Yes A1_No Proceed to timing analysis Q1->A1_No No End Accurate assessment of mitotic timing effect A1_Yes->End Q2 Is mitotic timing highly variable? A1_No->Q2 A2_Yes Synchronize cell population before treatment Q2->A2_Yes Yes A2_No Proceed to phenotype analysis Q2->A2_No No A2_Yes->End Q3 Are immunofluorescence results unclear? A2_No->Q3 A3_Yes Optimize fixation/permeabilization and antibody concentrations Q3->A3_Yes Yes A3_No Analyze mitotic structures Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting Logic for Mitotic Timing Experiments.

References

Addressing batch-to-batch variability of BAY-1816032

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BUB1 kinase inhibitor, BAY-1816032. Our aim is to help you address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the mitotic checkpoint serine/threonine-protein kinase BUB1.[1][2][3] BUB1 is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during cell division.[4][5][6] By inhibiting the kinase activity of BUB1, this compound disrupts the SAC, leading to chromosomal mis-segregation and subsequent cell death in rapidly dividing cancer cells.[3]

Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?

A2: Batch-to-batch variability of a small molecule inhibitor can arise from several factors during its synthesis and handling. These can include:

  • Purity and Impurity Profile: Differences in the purity of the starting materials and the presence of various levels of impurities in the final compound can alter its biological activity.[7][8]

  • Polymorphism: The crystalline form of the compound can affect its solubility and bioavailability.

  • Residual Solvents: The presence of residual solvents from the manufacturing process can impact the compound's stability and activity.[8]

  • Storage and Handling: Improper storage conditions (e.g., temperature, light exposure) and repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[6][9]

Q3: How should I properly store and handle this compound to minimize variability?

A3: To ensure the stability and consistency of this compound, adhere to the following storage recommendations:

  • Powder: Store the solid compound at -20°C.[1]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[6] A fresh stock solution should be prepared regularly.

Q4: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?

A4: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors beyond compound variability:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the culture medium can all impact the apparent potency of the inhibitor.[10][11]

  • Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and the type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can lead to different IC50 values.[12][13]

  • Compound Solubility: Poor solubility of the compound in the assay medium can lead to precipitation and a lower effective concentration. Always visually inspect for precipitates.

Troubleshooting Guides

Problem 1: Observed biological activity of this compound is lower than expected.

This troubleshooting guide will help you identify potential reasons for lower-than-expected potency of this compound in your experiments.

cluster_resolve A Start: Lower than expected activity B Check Compound Integrity A->B C Verify Experimental Protocol A->C D Assess Cell Line Sensitivity A->D E Review Certificate of Analysis (CoA) of the batch B->E F Prepare fresh stock solution from powder B->F H Ensure accurate concentration calculations C->H I Optimize incubation time and cell density C->I J Confirm BUB1 expression in your cell line D->J K Compare with a different batch if available E->K Discrepancies found G Confirm compound identity and purity via analytical methods (e.g., LC-MS) F->G M End: Issue Resolved G->M I->M J->M L Contact supplier for support K->L L->M

Caption: Troubleshooting workflow for lower than expected this compound activity.

Problem 2: High variability between replicate experiments.

Use this guide to troubleshoot and improve the reproducibility of your experiments with this compound.

cluster_resolve A Start: High variability between replicates B Standardize Cell Culture Procedures A->B C Refine Assay Protocol A->C D Evaluate Compound Handling A->D E Use consistent cell passage number and confluency B->E F Ensure uniform cell seeding B->F G Standardize all incubation times and reagent additions C->G H Use a positive control for the assay C->H I Aliquot stock solutions to avoid freeze-thaw cycles D->I J Visually inspect for precipitation in media D->J K End: Improved Reproducibility F->K H->K J->K

Caption: Troubleshooting workflow for high experimental variability.

Data Presentation

Table 1: Representative Quality Control Parameters for this compound

This table outlines typical quality control specifications for a batch of this compound. Always refer to the Certificate of Analysis provided by your supplier for batch-specific data.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity ≥98%HPLC
Identity Conforms to structure¹H-NMR, Mass Spec
Solubility Soluble in DMSO (e.g., >10 mg/mL)Visual Inspection
Residual Solvents Meets ICH guidelinesGC-HS
Water Content ≤0.5%Karl Fischer Titration
Table 2: Reported In Vitro Activity of this compound

This table summarizes the reported in vitro potency of this compound from various sources. Note that IC50 values can vary depending on the specific assay conditions.

Target/AssayIC50 / EC50Cell Line / SystemReference
BUB1 Kinase Activity 6.1 nMRecombinant Human BUB1[14]
BUB1 Kinase Activity 7 nMRecombinant BUB1[2]
Phospho-H2A (Thr120) Inhibition 29 nMNocodazole-arrested HeLa cells[2]
Cell Proliferation (Median) 1.4 µMPanel of tumor cell lines[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general procedure for determining the IC50 of this compound in a cancer cell line using an MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a non-linear regression curve to determine the IC50 value.[15][16]

A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound C->D E Incubate for 72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Add solubilization buffer G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Experimental workflow for a typical cell viability assay.

Protocol 2: In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of this compound on recombinant BUB1 kinase.

Materials:

  • Recombinant human BUB1 kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific BUB1 peptide substrate)

  • ATP

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in kinase buffer with a constant percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the recombinant BUB1 kinase and the substrate to the kinase buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for BUB1 if known, or at a standard concentration (e.g., 10 µM).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the kinase activity (luminescence signal) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[17][18][19]

Mandatory Visualization

BUB1 Signaling Pathway

The diagram below illustrates the central role of BUB1 in the spindle assembly checkpoint and its inhibition by this compound.

BUB1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm KNL1 KNL1 BUB1 BUB1 KNL1->BUB1 recruits BUB3 BUB3 BUB1->BUB3 complexes with MAD1 MAD1 BUB1->MAD1 recruits BUBR1 BUBR1 BUB1->BUBR1 recruits MAD2 MAD2 MAD1->MAD2 recruits CDC20 CDC20 MAD2->CDC20 inhibits BUBR1->CDC20 inhibits APCC APC/C CDC20->APCC activates Securin Securin APCC->Securin degrades Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Anaphase Anaphase Onset Cohesin->Anaphase allows BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: Simplified BUB1 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Analysis of BAY-1816032 and Other BUB1 Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the BUB1 kinase inhibitor BAY-1816032 with other notable inhibitors, focusing on their efficacy and preclinical profiles. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.

Introduction to BUB1 as a Therapeutic Target

Budding uninhibited by benzimidazoles 1 (BUB1) is a conserved serine/threonine kinase that plays a pivotal role in the mitotic spindle assembly checkpoint (SAC), a critical cellular process that ensures the accurate segregation of chromosomes during cell division.[1][2][3] Elevated expression of BUB1 is observed in a variety of human cancers and is often associated with a poor prognosis, making it an attractive target for anticancer therapies.[4][5] BUB1's functions include the recruitment of other checkpoint proteins to the kinetochore and the phosphorylation of histone H2A, which is essential for the proper localization of the chromosomal passenger complex.[1][3] The development of small molecule inhibitors against BUB1 kinase activity is a promising strategy to induce mitotic errors in cancer cells, leading to their death, and to potentially enhance the efficacy of other anticancer agents.

This compound: A Potent and Selective BUB1 Inhibitor

This compound is a novel, orally bioavailable small molecule inhibitor of BUB1 kinase.[6][7] It has demonstrated high potency and selectivity, with an IC50 of 6.1 nM for the recombinant catalytic domain of human BUB1.[6] Mechanistically, this compound inhibits the catalytic activity of BUB1, leading to abrogated phosphorylation of its key substrate, histone H2A at threonine 120 (H2A-pT120), with a cellular IC50 of 29 nM in HeLa cells.[8] Preclinical studies have shown that this compound exhibits a long target residence time and can induce chromosome mis-segregation, particularly when combined with low concentrations of taxanes like paclitaxel.[7][9]

Comparative Efficacy of BUB1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other known BUB1 inhibitors.

InhibitorBUB1 Kinase IC50 (in vitro)Cellular H2A-pT120 IC50Reference
This compound 6.1 nM[6], 7 nM[8]29 nM (HeLa)[6][8]
BAY-320 ~680 nMNot explicitly stated, but effective in cells[10][11]
BAY-524 ~450 nMNot explicitly stated, but effective in cells[11]
2OH-BNPP1 ~600 nMIneffective in cells at concentrations tested[10][12]

As a single agent, this compound inhibits the proliferation of various tumor cell lines with a median IC50 of 1.4 μM.[8] More significantly, it demonstrates synergistic or additive effects when combined with taxanes (paclitaxel, docetaxel), PARP inhibitors (olaparib), and ATR inhibitors.[7][9] In contrast, a study reported that the combination of this compound with cisplatin was antagonistic.[7] However, another study showed synergistic effects with cisplatin, suggesting the outcome may be dependent on the specific experimental conditions.[4]

BUB1 Signaling Pathway in Mitosis

The diagram below illustrates the central role of BUB1 in the spindle assembly checkpoint signaling cascade.

BUB1_Signaling_Pathway BUB1 Signaling in Spindle Assembly Checkpoint cluster_kinase_activity Kinase Activity & Inhibition cluster_checkpoint_activation Checkpoint Activation Unattached_Kinetochore Unattached Kinetochore BUB1 BUB1 Unattached_Kinetochore->BUB1 recruits BUB3 BUB3 BUB1->BUB3 binds H2A Histone H2A BUB1->H2A phosphorylates Mad1_Mad2 Mad1-Mad2 BUB1->Mad1_Mad2 recruits Cdc20 Cdc20 BUB1->Cdc20 phosphorylates H2A_pT120 H2A-pT120 Sgo1 Sgo1 H2A_pT120->Sgo1 recruits CPC Chromosomal Passenger Complex (e.g., Aurora B) Sgo1->CPC localizes MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Cdc20->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: BUB1's role in the spindle assembly checkpoint and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of BUB1 inhibitors.

In Vitro BUB1 Kinase Assay

This assay quantifies the enzymatic activity of BUB1 and the potency of inhibitors.

  • Reagents: Recombinant human BUB1 catalytic domain, histone H2A as a substrate, ATP (often at both low and high concentrations to assess ATP-competitive binding), and the inhibitor compound at various concentrations.

  • Procedure:

    • The inhibitor is pre-incubated with the BUB1 enzyme in an assay buffer.

    • The enzymatic reaction is initiated by adding the substrate (histone H2A) and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the level of phosphorylated H2A is quantified.

  • Detection: Quantification can be performed using methods such as radioactive assays (detecting incorporation of ³²P from γ-³²P-ATP), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), or immunoblotting with an antibody specific for phosphorylated H2A (Thr-120).[11][13]

  • Data Analysis: The results are plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined from the dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Culture: Tumor cell lines (e.g., HeLa, SUM-149, MDA-MB-436) are seeded in 96- or 384-well plates at a specific density.[6]

  • Treatment: After allowing the cells to adhere (typically 24 hours), they are treated with the BUB1 inhibitor at a range of concentrations, either as a single agent or in combination with another drug.

  • Incubation: The cells are incubated for a set period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using assays such as AlamarBlue, CellTiter-Glo, or by sulforhodamine B (SRB) staining. These methods measure metabolic activity or total protein content, which correlates with the number of viable cells.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated from the dose-response curves.

In Vivo Xenograft Studies

These studies evaluate the antitumor activity of the inhibitor in a living organism.

  • Animal Model: Human tumor cells (e.g., from triple-negative breast cancer lines) are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, BUB1 inhibitor alone, another anticancer agent (e.g., paclitaxel or olaparib) alone, and the combination of the BUB1 inhibitor and the other agent.[7][9]

  • Dosing: this compound is administered orally. The dose and schedule are determined from prior pharmacokinetic studies.[8]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The antitumor efficacy is assessed by comparing the tumor growth inhibition between the different treatment groups.

Experimental Workflow for BUB1 Inhibitor Evaluation

The following diagram outlines a typical preclinical workflow for the discovery and characterization of a BUB1 inhibitor.

BUB1_Inhibitor_Workflow Preclinical Workflow for BUB1 Inhibitor Evaluation Screening Compound Library Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt In_Vitro_Potency In Vitro Kinase Assay (IC50 Determination) Lead_Opt->In_Vitro_Potency Selectivity Kinase Selectivity Profiling In_Vitro_Potency->Selectivity Cellular_Assays Cellular Assays (Proliferation, p-H2A) In_Vitro_Potency->Cellular_Assays Selectivity->Cellular_Assays PK_Studies Pharmacokinetics (ADME) Cellular_Assays->PK_Studies In_Vivo_Efficacy In Vivo Xenograft Models PK_Studies->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate

Caption: A streamlined workflow for the preclinical evaluation of novel BUB1 inhibitors.

In Vivo Performance of this compound

In xenograft models of triple-negative breast cancer, this compound as a single agent showed marginal effects on tumor growth.[8] However, when combined with paclitaxel or the PARP inhibitor olaparib, it led to a strong and statistically significant reduction in tumor size compared to the respective monotherapies.[7][9] These combinations were also well-tolerated, indicating a favorable therapeutic window.[7] This sensitization of tumor cells to other agents is a key feature of this compound's preclinical profile and supports its development in combination therapies.[7][9]

Conclusion

This compound stands out as a highly potent and selective BUB1 kinase inhibitor with excellent oral bioavailability.[6][7] Its efficacy, particularly in sensitizing cancer cells to taxanes and PARP inhibitors, has been robustly demonstrated in preclinical models.[7][9][14] Compared to other research compounds like BAY-320 and 2OH-BNPP1, this compound shows superior potency and a more developed preclinical profile, including in vivo data. The data strongly support the continued investigation of this compound in clinical settings, especially in combination with standard-of-care chemotherapies and targeted agents for the treatment of cancers with high mitotic activity.

References

BAY-1816032 Versus siRNA Knockdown of BUB1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key methodologies for inhibiting the serine/threonine kinase BUB1: the small molecule inhibitor BAY-1816032 and siRNA-mediated gene knockdown. This analysis is supported by experimental data from a study on osteosarcoma, offering insights into the efficacy of both approaches in cancer research.

At a Glance: Small Molecule Inhibition vs. Gene Silencing

FeatureThis compound (Small Molecule Inhibitor)BUB1 siRNA (Gene Knockdown)
Mechanism of Action Directly inhibits the kinase activity of the BUB1 protein.Prevents the translation of BUB1 mRNA into protein, reducing overall BUB1 protein levels.
Specificity Highly selective for BUB1 kinase.[1][2][3]Specific to the BUB1 mRNA sequence.
Mode of Delivery Administered as a chemical compound.Delivered into cells via transfection reagents.
Duration of Effect Reversible and dependent on compound concentration and half-life.Can be transient or stable depending on the siRNA delivery method.
Off-Target Effects Potential for off-target kinase inhibition.Potential for off-target gene silencing.

Performance Comparison in Osteosarcoma Models

The following data is summarized from a study investigating the effects of BUB1 inhibition in Saos2 and U2OS osteosarcoma cell lines. The study utilized both the specific BUB1 kinase inhibitor this compound and lentivirus-mediated shRNA for BUB1 knockdown.[4][5]

Cell Viability

Both this compound and BUB1 knockdown significantly reduced the viability of osteosarcoma cells.

TreatmentCell LineEffect on Cell Viability
This compound Saos2IC50 = 3.80 µM
U2OSIC50 = 2.54 µM
shRNA-BUB1 Saos2Markedly decreased cell viability
U2OSMarkedly decreased cell viability
Cell Migration

Inhibition of BUB1 through both methods resulted in a significant decrease in the migratory capacity of osteosarcoma cells, as measured by a wound-healing assay.

TreatmentCell LineEffect on Wound Healing
This compound Saos2Dose-dependent decrease in relative scratch area
U2OSDose-dependent decrease in relative scratch area
shRNA-BUB1 Saos2Significantly decreased wound healing
U2OSSignificantly decreased wound healing
Cell Invasion

The invasive potential of osteosarcoma cells was markedly suppressed by both this compound and BUB1 knockdown in a transwell invasion assay.

TreatmentCell LineEffect on Cell Invasion
This compound Saos2Dose-dependent reduction in invading cells
U2OSDose-dependent reduction in invading cells
shRNA-BUB1 Saos2Significant reduction in invading cells
U2OSSignificant reduction in invading cells
Apoptosis

Both treatment modalities induced apoptosis in osteosarcoma cells, as determined by flow cytometry.

TreatmentCell LineEffect on Apoptosis
This compound Saos2Dose-dependent increase in apoptotic cells
U2OSDose-dependent increase in apoptotic cells
shRNA-BUB1 Saos2Significant increase in apoptotic cells
U2OSSignificant increase in apoptotic cells

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)
  • Seed osteosarcoma cells (Saos2 or U2OS) in 96-well plates at a density of 2 x 10³ cells/well and incubate overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 72 hours. For knockdown experiments, cells are transduced with lentiviral particles containing shRNA against BUB1 or a non-targeting control.

  • Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Wound-Healing (Scratch) Assay
  • Seed cells in 6-well plates and grow to confluence.[6]

  • Create a linear scratch in the cell monolayer using a sterile pipette tip.[6]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control. For knockdown experiments, use cells previously transduced with shRNA.

  • Capture images of the scratch at 0 and 48 hours.

  • Measure the wound area at each time point to quantify cell migration.

Transwell Invasion Assay
  • Coat the upper chamber of a transwell insert with Matrigel.

  • Seed 5 x 10⁴ cells in serum-free medium in the upper chamber.

  • Add medium supplemented with 10% fetal bovine serum to the lower chamber as a chemoattractant.

  • Treat cells in the upper chamber with different concentrations of this compound or vehicle control. For knockdown experiments, use transduced cells.

  • Incubate for 48 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invading cells under a microscope.

Apoptosis Assay (Flow Cytometry)
  • Treat cells with this compound or utilize BUB1-knockdown cells for 72 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7][8][9]

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Visualizing the Mechanisms

BUB1 Signaling Pathway in the Spindle Assembly Checkpoint

BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[10] Its kinase activity is essential for the proper localization of other checkpoint proteins and for the establishment of a functional checkpoint.

BUB1_Signaling_Pathway MPS1 MPS1 BUB1 BUB1 MPS1->BUB1 phosphorylates BUB3 BUB3 BUB1->BUB3 recruits MAD1 MAD1 BUB1->MAD1 recruits MAD2_closed MAD2 (closed) MAD1->MAD2_closed binds MAD2_open MAD2 (open) MAD2_closed->MAD2_open conformational change CDC20 CDC20 MAD2_open->CDC20 binds & inhibits APC_C APC/C CDC20->APC_C activates Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Anaphase Anaphase Onset Cohesin->Anaphase allows

Caption: BUB1's role in the Spindle Assembly Checkpoint.

Experimental Workflow: Comparing a Small Molecule Inhibitor to siRNA Knockdown

The following diagram illustrates a typical experimental workflow for comparing the effects of a small molecule inhibitor like this compound with siRNA-mediated gene knockdown.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison start Start: Cancer Cell Line treatment Treatment Groups start->treatment control Control Group (Vehicle/Scrambled siRNA) treatment->control inhibitor This compound Group treatment->inhibitor sirna BUB1 siRNA Group treatment->sirna viability Cell Viability Assay control->viability migration Migration Assay (Wound Healing) control->migration invasion Invasion Assay (Transwell) control->invasion apoptosis Apoptosis Assay (Flow Cytometry) control->apoptosis inhibitor->viability inhibitor->migration inhibitor->invasion inhibitor->apoptosis sirna->viability sirna->migration sirna->invasion sirna->apoptosis data Quantitative Data Collection viability->data migration->data invasion->data apoptosis->data comparison Comparative Analysis data->comparison conclusion Conclusion comparison->conclusion

Caption: Workflow for comparing inhibitor vs. siRNA.

References

Validating the Synergistic Interaction Between BAY-1816032 and Olaparib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic anti-cancer effects of combining BAY-1816032, a novel BUB1 kinase inhibitor, with olaparib, a PARP inhibitor. The information presented is supported by experimental data from preclinical studies, offering insights into the enhanced efficacy and underlying mechanisms of this combination therapy, particularly in the context of triple-negative breast cancer (TNBC).

Executive Summary

The combination of this compound and olaparib has demonstrated a synergistic or additive antiproliferative effect in various cancer cell lines, most notably in BRCA-mutated models. This synergy stems from the distinct but complementary mechanisms of action of the two drugs. This compound disrupts the spindle assembly checkpoint by inhibiting BUB1 kinase, leading to chromosomal instability. Olaparib inhibits PARP, a key enzyme in the repair of DNA single-strand breaks. The concurrent inhibition of these pathways results in an accumulation of DNA damage and subsequent cancer cell death. Preclinical evidence suggests that this combination could enhance therapeutic efficacy and potentially overcome resistance to PARP inhibitors alone.

Data Presentation

The following tables summarize the quantitative data from key experiments validating the synergistic interaction between this compound and olaparib.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineCancer TypeThis compound IC50 (µM)Olaparib IC50 (µM)Combination EffectReference
MDA-MB-436Triple-Negative Breast Cancer (BRCA1 mutant)Not explicitly statedNot explicitly statedSynergistic[1]
22RV1Prostate Cancer (BRCA2 mutant)Not explicitly statedNot explicitly statedSynergistic[1]
SUM159Triple-Negative Breast Cancer (BRCA1/2 wild-type)~1.0>100Synergistic (CI < 1)[1]
MDA-MB-231Triple-Negative Breast Cancer (BRCA1/2 wild-type)~1.0>100Synergistic (CI < 1)[1]
HCC1937Triple-Negative Breast Cancer (BRCA1 mutant)3.56>100Synergistic (CI < 1)[1]

Note: Specific IC50 values for the combination are not consistently provided in the available literature. The synergy is reported based on the combination index (CI) being less than 1.[1]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Statistical SignificanceReference
Triple-Negative Breast CancerThis compound + OlaparibStrong delay in tumor outgrowth compared to monotherapyStatistically significant reduction in tumor size[2]

Note: Specific percentage of tumor growth inhibition for the combination therapy was not detailed in the abstract. The study reports a "strong and statistically significant reduction of tumor size" compared to single-agent treatments.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, olaparib, or the combination of both for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound, olaparib, or the combination for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Damage Response Assay (Immunofluorescence for γH2AX and 53BP1)

This assay visualizes and quantifies DNA double-strand breaks (DSBs) within cells.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound, olaparib, or the combination.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX (a marker for DSBs) and 53BP1 (a DNA repair protein that co-localizes with γH2AX at DSBs).

  • Secondary Antibody Incubation: Wash the cells and incubate them with fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy and Quantification: Visualize the fluorescently labeled foci using a fluorescence microscope. The number of γH2AX and 53BP1 foci per nucleus can be quantified to assess the level of DNA damage.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow used to validate the synergistic interaction.

Synergy_Mechanism cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_dna DNA Repair BAY This compound BUB1 BUB1 Kinase BAY->BUB1 Inhibits Olaparib Olaparib PARP PARP Olaparib->PARP Inhibits SAC Spindle Assembly Checkpoint BUB1->SAC Activates Apoptosis Apoptosis SAC->Apoptosis Leads to (when inhibited) SSB Single-Strand Breaks SSB->PARP Activates BER Base Excision Repair PARP->BER Mediates DSB Double-Strand Breaks BER->DSB Unrepaired SSBs become DSBs DSB->Apoptosis Induces

Caption: Mechanism of synergistic action between this compound and olaparib.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays In Vitro Assays cluster_invivo In Vivo Validation start Start: Cancer Cell Lines Control Vehicle Control start->Control BAY This compound start->BAY Olaparib Olaparib start->Olaparib Combo This compound + Olaparib start->Combo Viability Cell Viability (MTT Assay) Control->Viability Apoptosis Apoptosis (Annexin V/PI) Control->Apoptosis DNA_Damage DNA Damage (γH2AX/53BP1 Foci) Control->DNA_Damage BAY->Viability BAY->Apoptosis BAY->DNA_Damage Olaparib->Viability Olaparib->Apoptosis Olaparib->DNA_Damage Combo->Viability Combo->Apoptosis Combo->DNA_Damage Xenograft Xenograft Model (Tumor Growth) Viability->Xenograft Apoptosis->Xenograft DNA_Damage->Xenograft end Conclusion: Synergistic Efficacy Xenograft->end

Caption: Experimental workflow for validating the synergy of this compound and olaparib.

References

A Head-to-Head In Vitro Comparison of BUB1 Kinase Inhibitors: BAY-1816032 and BAY-320

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two notable BUB1 kinase inhibitors, BAY-1816032 and BAY-320. The data presented is compiled from publicly available research to facilitate an objective evaluation of their respective potencies, selectivities, and cellular activities.

Introduction to BUB1 Kinase and its Inhibition

Budding uninhibited by benzimidazoles 1 (BUB1) is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] The catalytic activity of BUB1 is essential for the correct localization of the chromosomal passenger complex (CPC) and Shugoshin (Sgo1), which are vital for resolving chromosome attachment errors and maintaining centromeric cohesion.[3][4][5] Inhibition of BUB1 kinase activity presents a promising therapeutic strategy in oncology, as it can induce mitotic errors in cancer cells and sensitize them to other anti-cancer agents like taxanes, ATR inhibitors, and PARP inhibitors.[1][6][7] This guide focuses on two small molecule inhibitors of BUB1, this compound and BAY-320, detailing their in vitro characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and BAY-320 based on various in vitro assays.

Table 1: Biochemical Potency against BUB1 Kinase
CompoundAssay TypeIC50SpeciesNotes
This compound Biochemical assay (low ATP)6.5 nM[1]Human
TR-FRET (10 µM ATP)6.1 ± 2.5 nM[1][8][9]HumanRecombinant catalytic domain
Enzymatic Activity7 nM[10][11]Human
BAY-320 Kinase Activity680 nM[3]Human
H2ApT120 Phosphorylation0.56 µM[3]-
Kinase Activity (2 mM ATP)680 ± 280 nM[12]HumanRecombinant catalytic domain
Table 2: Cellular Activity
CompoundAssayIC50 / EC50Cell LineTarget/Effect Measured
This compound H2A-Thr120 Phosphorylation Abrogation29 ± 23 nM[1]HeLaNocodazole-arrested cells
H2A-Thr120 Phosphorylation Formation43 nM[1]HeLa
Tumor Cell Proliferation1.4 µM (median)[1][2][10][11]Various
BAY-320 H2ApT120 Phosphorylation Inhibition0.56 µM[3]-
Table 3: Kinase Selectivity
CompoundClosest Off-Target Kinases (Selectivity Fold)Kinase Panel SizeNotes
This compound STK10 (17-fold)[1][9]403[1][9]Kd values: BUB1 (3.3 nM), STK10 (57 nM)
CDC42BPG, DDR1Kd values: CDC42BPG (850 nM), DDR1 (2300 nM)[1]
BAY-320 Modest cross-reactivity222[12]Tested at 10 µM
Exquisite binding selectivity for Bub1403[12]Active site-directed competition-binding assay

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BUB1 signaling pathway and a general workflow for assessing BUB1 inhibitor activity.

BUB1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound / BAY-320 BUB1 BUB1 H2A H2A BUB1->H2A phosphorylates Aneuploidy Aneuploidy / Mitotic Errors BUB1->Aneuploidy inhibition leads to H2A_pT120 pT120-H2A H2A->H2A_pT120 Sgo1 Sgo1 H2A_pT120->Sgo1 recruits CPC Chromosomal Passenger Complex (CPC) Sgo1->CPC localizes Chromosome_Segregation Correct Chromosome Segregation CPC->Chromosome_Segregation Inhibitor This compound / BAY-320 Inhibitor->BUB1 inhibits

Caption: BUB1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_workflow In Vitro BUB1 Inhibitor Evaluation Workflow cluster_cellular_assays Cellular Assay Types Start Start Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochemical_Assay Cell_Culture Cell Culture (e.g., HeLa, RPE1) Start->Cell_Culture Data_Analysis Data Analysis (IC50 determination) Biochemical_Assay->Data_Analysis Compound_Treatment Treat with This compound or BAY-320 Cell_Culture->Compound_Treatment Cellular_Assay Cellular Assays Compound_Treatment->Cellular_Assay H2A_Phospho H2A-pT120 Immunofluorescence or In-Cell Western Cellular_Assay->H2A_Phospho Proliferation Cell Proliferation Assay Cellular_Assay->Proliferation Sgo1_Localization Sgo1 Localization (Immunofluorescence) Cellular_Assay->Sgo1_Localization End End Data_Analysis->End H2A_Phospho->Data_Analysis Proliferation->Data_Analysis Sgo1_Localization->Data_Analysis

Caption: General Experimental Workflow for BUB1 Inhibitor Assessment.

Experimental Protocols

Below are generalized protocols for key experiments based on the methodologies described in the cited literature.

In Vitro BUB1 Kinase Assay (TR-FRET)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the recombinant catalytic domain of human BUB1.

  • Materials: Recombinant human BUB1 kinase domain, appropriate substrate (e.g., a biotinylated peptide), ATP, TR-FRET donor and acceptor antibodies (e.g., anti-phospho-substrate and streptavidin-conjugated fluorophore).

  • Procedure:

    • Prepare a serial dilution of the inhibitor (this compound or BAY-320) in DMSO.

    • In a microplate, add the BUB1 enzyme, the substrate peptide, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution containing ATP (e.g., 10 µM for this compound assay).

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cellular Phospho-Histone H2A (Thr120) Assay
  • Objective: To measure the inhibition of BUB1-mediated phosphorylation of its substrate, Histone H2A at Threonine 120, in a cellular context.

  • Materials: HeLa or RPE1 cells, cell culture medium, nocodazole (to arrest cells in mitosis), this compound or BAY-320, primary antibody against phospho-H2A (Thr120), and a fluorescently labeled secondary antibody.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Synchronize cells in mitosis by treating with nocodazole for several hours.[11]

    • Treat the mitotically arrested cells with a serial dilution of the BUB1 inhibitor for a specified duration (e.g., 1-3 hours).[1][3]

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody against phospho-H2A (Thr120).

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-H2A (Thr120) at kinetochores or along chromosome arms.

    • Normalize the signal to the DMSO control and calculate the IC50 for the inhibition of H2A phosphorylation.[1][12]

Cell Proliferation Assay
  • Objective: To determine the effect of the BUB1 inhibitors on the proliferation of cancer cell lines.

  • Materials: A panel of tumor cell lines, cell culture medium, this compound or BAY-320, and a reagent for measuring cell viability (e.g., CellTiter-Glo®).

  • Procedure:

    • Plate cells at a low density in 384-well plates.[8]

    • After 24 hours, treat the cells with a range of concentrations of the inhibitor.[8]

    • Incubate the cells for a prolonged period (e.g., 3 days).[3]

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine the number of viable cells.

    • Calculate the percentage of cell growth inhibition compared to untreated controls and determine the IC50 for cell proliferation.[1][11]

Conclusion

Both this compound and BAY-320 are effective inhibitors of BUB1 kinase activity in vitro. This compound demonstrates significantly higher potency in both biochemical and cellular assays, with IC50 values in the low nanomolar range for kinase inhibition and cellular target engagement.[1][10][11] It also exhibits high selectivity against a large panel of other kinases.[1][9] In contrast, BAY-320 has a more moderate potency, with IC50 values in the sub-micromolar to micromolar range.[3][12] While also selective for BUB1, it has been primarily utilized as a tool compound for in vitro and cellular studies to dissect the catalytic functions of BUB1, in part due to limited pharmacokinetic properties that make it less suitable for in vivo investigations.[6][12] For researchers seeking a highly potent and selective BUB1 inhibitor with demonstrated potential for in vivo applications, this compound appears to be the more advanced compound.[6][7] BAY-320 remains a valuable tool for fundamental research into the cellular roles of BUB1 kinase activity.[4][12]

References

Unveiling the Anti-Proliferative Potential of BAY-1816032: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the anti-proliferative efficacy of the BUB1 kinase inhibitor, BAY-1816032, reveals promising activity across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of its effects, alongside a comparative look at other BUB1 inhibitors, offering valuable insights for researchers and drug development professionals in the oncology space.

This compound, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, has demonstrated significant anti-proliferative effects in numerous cancer cell lines. BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring accurate chromosome segregation during mitosis. Its inhibition represents a promising therapeutic strategy for various malignancies. This guide synthesizes available data on this compound's performance and provides a comparative context with other BUB1 inhibitors, BAY-320 and 2OH-BNPP1.

Comparative Anti-Proliferative Activity of BUB1 Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the anti-proliferative IC50 values of this compound and its counterparts in various cancer cell lines. It is important to note that these values are collated from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Cell LineCancer TypeThis compound IC50 (µM)BAY-320 IC50 (µM)2OH-BNPP1 IC50 (µM)
HeLa Cervical Cancer~1.4[1]--
SUM-149 Triple-Negative Breast Cancer---
MDA-MB-436 Triple-Negative Breast Cancer---
NCI-H1299 Non-Small Cell Lung Cancer---
22RV1 Prostate Cancer---
H4 Glioblastoma---
H2052 Mesothelioma1.2[2]--
H2452 Mesothelioma2.8[2]--
H28 Mesothelioma3.9[2]--
HCC1937 Triple-Negative Breast Cancer (BRCA mutant)3.56[3]--
OVCAR-3 Ovarian Cancer-Colony formation inhibitedIneffective in cells[4]
Kuramochi Ovarian Cancer-Colony formation inhibitedIneffective in cells[4]
RPE1 Non-transformed-Colony formation inhibitedIneffective in cells[4]

As a single agent, this compound consistently demonstrates anti-proliferative activity in the low micromolar range across a variety of cancer cell lines[1]. Studies have reported a median IC50 of 1.4 µM for this compound in a panel of 43 human and mouse tumor cell lines, with a range between 0.5 and 5.8 µM[5][6]. In contrast, while BAY-320 has been shown to inhibit colony formation, specific IC50 values for its anti-proliferative effects are not as widely reported in direct comparison. The inhibitor 2OH-BNPP1 has been found to be less effective in cell-based assays[4].

Mechanism of Action: The BUB1 Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of BUB1. This disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately, cell death. The following diagram illustrates the central role of BUB1 in the mitotic checkpoint and the point of intervention for inhibitors like this compound.

BUB1_Signaling_Pathway Unattached_Kinetochores Unattached Kinetochores BUB1 BUB1 Kinase Unattached_Kinetochores->BUB1 recruits Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation BUB1->Spindle_Assembly_Checkpoint activates Mitotic_Errors Chromosome Missegregation & Cell Death BUB1:e->Mitotic_Errors:w leads to APC_C Anaphase-Promoting Complex (APC/C) Spindle_Assembly_Checkpoint->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression to BAY_1816032 This compound BAY_1816032->BUB1 inhibits

Caption: BUB1 kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and cross-validation of anti-proliferative effects, standardized experimental protocols are essential. Below are detailed methodologies for two commonly used cell proliferation assays.

Cell Proliferation Assay Workflow

The general workflow for assessing the anti-proliferative effects of compounds like this compound is depicted below.

Experimental_Workflow Cell_Seeding 1. Seed cells in multi-well plates Compound_Addition 2. Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation 3. Incubate for a defined period (e.g., 72h) Compound_Addition->Incubation Viability_Assay 4. Perform Cell Viability Assay (e.g., alamarBlue or CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Measure signal and calculate IC50 values Viability_Assay->Data_Analysis

References

Assessing the selectivity of BAY-1816032 against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. The following data and experimental protocols support a comprehensive assessment of its performance against a broad panel of human kinases.

This compound is a highly selective inhibitor of BUB1 kinase, a key component of the mitotic spindle assembly checkpoint.[1][2] Its efficacy and selectivity have been demonstrated in multiple studies, positioning it as a valuable tool for cancer research and potential therapeutic development.[1][3] This guide summarizes the key findings on its selectivity profile.

Quantitative Selectivity Data

The selectivity of this compound has been extensively profiled against large panels of human kinases, primarily using the KINOMEscan™ platform. This technology measures the binding affinity of a compound to a wide array of kinases, providing a quantitative measure of selectivity.

Table 1: Potency and Selectivity of this compound Against BUB1 Kinase

Assay TypeParameterValue (nM)
Biochemical Assay (low ATP)IC₅₀6.5[4]
Biochemical Assay (10 µM ATP)IC₅₀6.1 ± 2.5[1]
TR-FRETEC₅₀6.1 ± 2.5[4]
Equilibrium-binding AssayIC₅₀1.0 ± 0.5[1]
KINOMEscanKd3.3[1][4][5]
Surface Plasmon Resonance (SPR)Kd2.1[4]

Table 2: Off-Target Kinase Profile of this compound

The following table details the most significant off-target kinases identified for this compound from a panel of 403 human kinases.[3][4][5]

Off-Target KinaseKd (nM)Selectivity Fold (vs. BUB1 Kd of 3.3 nM)
LOK (STK10)57[4][5]17x[4][6]
DMPK2 (CDC42BPG)850[4][5]257x
DDR12300[4][5]697x

Experimental Protocols

A detailed understanding of the methodologies used to generate the selectivity data is crucial for accurate interpretation.

KINOMEscan™ Selectivity Profiling:

The kinase selectivity of this compound was determined using the KINOMEscan™ assay from DiscoveRx Corporation.[1][3] This is an active site-directed competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

  • Principle: The assay involves combining DNA-tagged kinases with an immobilized, active-site directed ligand. The test compound is then added, and its ability to displace the immobilized ligand is measured by quantifying the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • A panel of 403 human kinases was screened at concentrations of 0.1 and 1 µM of this compound.[5]

    • For kinases showing significant inhibition (e.g., >60% at 100 nM), the dissociation constant (Kd) was determined by running the assay with a range of compound concentrations.[5]

    • The results are reported as Kd values, with lower values indicating stronger binding affinity.

Cellular Target Engagement and Selectivity Assays:

To confirm the selectivity observed in biochemical assays, cellular assays were performed to assess the effect of this compound on the physiological substrate of its most prominent off-target, LOK.

  • pERM Inhibition Assay: LOK is known to phosphorylate ezrin-radixin-moesin (ERM) proteins.[1] To evaluate the cellular activity of this compound against LOK, its effect on the phosphorylation of ERM (pERM) was assessed in Jeg-3 and HCT116 cells.[1][5]

  • Results: Unlike the LOK inhibitor erlotinib, this compound did not inhibit the phosphorylation of ERM, even at a concentration of 10 µM, corroborating its high selectivity for BUB1 over LOK in a cellular context.[1][5]

Visualizing Cellular Pathways and Workflows

BUB1 Signaling in Mitosis

The following diagram illustrates the central role of BUB1 kinase in the spindle assembly checkpoint (SAC), a critical cellular process for ensuring proper chromosome segregation during mitosis.

BUB1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_inhibitors Pharmacological Inhibition Unattached_Kinetochore Unattached Kinetochore BUB1 BUB1 Kinase Unattached_Kinetochore->BUB1 recruits H2A Histone H2A BUB1->H2A phosphorylates (pT120) SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) BUB1->SAC_Proteins activates Sgo1 Sgo1 H2A->Sgo1 recruits CPC Chromosomal Passenger Complex (e.g., Aurora B) Sgo1->CPC positions APC_C APC/C SAC_Proteins->APC_C inhibits BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: Role of BUB1 kinase in the spindle assembly checkpoint and its inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound using a large-scale kinase panel.

Kinase_Selectivity_Workflow Compound Test Compound (this compound) Binding_Assay Competition Binding Assay Compound->Binding_Assay Kinase_Panel Large-Scale Kinase Panel (e.g., KINOMEscan, 403 kinases) Kinase_Panel->Binding_Assay Data_Acquisition Data Acquisition (e.g., qPCR) Binding_Assay->Data_Acquisition Primary_Screen Primary Screen (Fixed Concentration) Data_Acquisition->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (for identified hits) Hit_Identification->Dose_Response Kd_Determination Kd Determination Dose_Response->Kd_Determination Selectivity_Analysis Selectivity Analysis (Comparison to Primary Target) Kd_Determination->Selectivity_Analysis

Caption: General workflow for determining the kinase selectivity profile of a small molecule inhibitor.

References

Unveiling Differential Sensitivities: A Comparative Analysis of BAY-1816032 in BRCA-Mutated vs. Wild-Type Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical data surrounding the BUB1 kinase inhibitor, BAY-1816032, reveals a significant potentiation of anti-tumor effects when combined with PARP inhibitors, particularly in cancer cells harboring BRCA1/2 mutations. This comparative guide synthesizes the available data, offering researchers, scientists, and drug development professionals a clear overview of the compound's differential activity, supported by experimental evidence and detailed methodologies.

This compound is a potent and highly selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2] BUB1 plays a crucial role in chromosome segregation during mitosis. Its inhibition by this compound leads to mitotic errors, ultimately triggering cell death in cancer cells. While this compound demonstrates single-agent anti-proliferative activity across a range of cancer cell lines, its synergistic interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of BRCA mutations has garnered significant attention. This guide provides a comparative analysis of this compound's effects in BRCA-mutated versus BRCA wild-type cells, focusing on both single-agent and combination therapy data.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, highlighting the differential effects of this compound in BRCA-mutated and wild-type cancer cell lines.

Table 1: Single-Agent Anti-proliferative Activity of this compound

Cell LineCancer TypeBRCA StatusIC50 (µM)
MDA-MB-436Triple-Negative Breast CancerBRCA1 mutantNot explicitly reported in primary sources, but used in synergy studies
22RV1Prostate CancerBRCA2 mutantNot explicitly reported in primary sources, but used in synergy studies
HCC1937Triple-Negative Breast CancerBRCA1 mutant3.56
SUM159Triple-Negative Breast CancerBRCA wild-typeNot explicitly reported, but used as a model for BRCA wild-type
MDA-MB-231Triple-Negative Breast CancerBRCA wild-typeNot explicitly reported, but used as a model for BRCA wild-type

Note: IC50 values for single-agent this compound across a broad panel of cell lines are available in supplementary materials of cited literature, but a direct comparison between a large set of BRCA-mutated and wild-type lines for single-agent activity is not the primary focus of the available studies. The key differentiator emerges in combination therapies.

Table 2: Synergistic Effects of this compound with the PARP Inhibitor Olaparib

Cell LineBRCA StatusCombination Effect
MDA-MB-436BRCA1 mutantSynergistic
22RV1BRCA2 mutantSynergistic
HCC1937BRCA1 mutantSynergistic (Combination Index < 1)[3]
SUM159BRCA wild-typeSynergistic (Combination Index < 1)[3]
MDA-MB-231BRCA wild-typeSynergistic (Combination Index < 1)[3]

Note: While synergy is observed in both BRCA-mutated and wild-type cells, the underlying mechanism and the degree of sensitization may differ. The rationale for the enhanced effect in BRCA-mutated cells is linked to the concept of synthetic lethality.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway: Synthetic Lethality with BUB1 and PARP Inhibition in BRCA-Mutated Cells

G Mechanism of Action: this compound in BRCA-Mutated Cells cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutated Cancer Cell cluster_2 Therapeutic Intervention DNA_Damage DNA Damage BRCA BRCA1/2 (Functional) DNA_Damage->BRCA HR_Repair Homologous Recombination (Error-free Repair) BRCA->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival DNA_Damage_mut DNA Damage BRCA_mut BRCA1/2 (Mutated/Deficient) DNA_Damage_mut->BRCA_mut PARP PARP (Base Excision Repair) DNA_Damage_mut->PARP HR_Repair_mut Defective Homologous Recombination BRCA_mut->HR_Repair_mut Impaired Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Repair_mut->Synthetic_Lethality Cell_Survival_mut Cell Survival (Reliant on PARP) PARP->Cell_Survival_mut BAY1816032 This compound BUB1 BUB1 Kinase BAY1816032->BUB1 Inhibits Mitotic_Catastrophe Mitotic Catastrophe BUB1->Mitotic_Catastrophe Leads to Mitotic_Catastrophe->Synthetic_Lethality Contributes to Olaparib Olaparib (PARP Inhibitor) PARP_inhibited PARP Trapping & Inhibition Olaparib->PARP_inhibited Causes PARP_inhibited->Synthetic_Lethality

Caption: Synthetic lethality in BRCA-mutated cells.

Experimental Workflow: In Vitro Synergy Analysis

G Workflow for In Vitro Synergy Assessment start Seed BRCA-mutated and wild-type cells in 96-well plates treatment Treat with serial dilutions of: - this compound alone - Olaparib alone - Combination of both drugs start->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Assess cell viability (e.g., CCK-8 or AlamarBlue assay) incubation->viability_assay data_analysis Calculate IC50 values and Combination Index (CI) viability_assay->data_analysis conclusion Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) data_analysis->conclusion

Caption: In vitro synergy analysis workflow.

Experimental Protocols

Cell Proliferation and Viability Assay

A common method to assess the anti-proliferative effects of this compound is the Cell Counting Kit-8 (CCK-8) or AlamarBlue assay.

  • Cell Seeding: Cancer cell lines (e.g., HCC1937, SUM159) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After incubation, a reagent such as CCK-8 or AlamarBlue is added to each well according to the manufacturer's instructions. The plates are then incubated for an additional 1-4 hours.

  • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each single agent. For combination treatments, the Combination Index (CI) is determined using software like CompuSyn, where a CI value less than 1 indicates synergy.

In Vivo Xenograft Studies

Animal studies are crucial for evaluating the in vivo efficacy of this compound in combination with other agents.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 35 mm²).[4]

  • Treatment Administration: Mice are randomized into treatment groups: vehicle control, this compound alone, olaparib alone, and the combination of this compound and olaparib.[4]

    • This compound is typically administered orally (p.o.).[4]

    • Olaparib can be administered intraperitoneally (i.p.) or orally (p.o.).[4]

  • Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., Mann-Whitney U test).

Discussion and Conclusion

The available preclinical data strongly suggest that while this compound has single-agent anti-cancer activity, its true potential, particularly in the context of BRCA mutations, is realized in combination with PARP inhibitors. The synergistic effect observed in BRCA-mutated cell lines is rooted in the principle of synthetic lethality. BRCA-deficient cells have a compromised ability to repair DNA double-strand breaks through homologous recombination. They become heavily reliant on other DNA repair pathways, such as base excision repair, which is mediated by PARP. Inhibition of PARP in these cells leads to an accumulation of DNA damage that cannot be efficiently repaired, resulting in cell death.

The addition of this compound, a BUB1 inhibitor, further exacerbates this situation. By inducing mitotic errors and chromosomal instability, this compound places additional stress on the already fragile DNA damage response of BRCA-mutated cells. This two-pronged attack, targeting both DNA repair and mitotic integrity, proves to be a highly effective anti-cancer strategy in this specific genetic context.

Interestingly, synergistic effects are also observed in BRCA wild-type cells, suggesting that BUB1 inhibition can sensitize these cells to PARP inhibitors through mechanisms that may be independent of or parallel to the homologous recombination pathway. Further research is warranted to fully elucidate these mechanisms.

References

Evaluating the Long-Term Efficacy of BAY-1816032 Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the preclinical long-term efficacy of BAY-1816032 in combination therapies. This compound is a potent and orally bioavailable inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] The catalytic function of BUB1 is crucial for proper chromosome alignment and segregation during mitosis.[3][4][5] By inhibiting BUB1, this compound disrupts the mitotic checkpoint, leading to chromosome mis-segregation and subsequent cell death, particularly when combined with other anti-cancer agents.[2][3][6] This guide summarizes key preclinical findings, compares the performance of this compound combinations against alternative approaches, and provides detailed experimental methodologies to support further research and development.

Mechanism of Action: Synergistic Targeting of Mitotic Vulnerabilities

This compound functions as a highly selective BUB1 kinase inhibitor with an IC50 of 6.1-7 nM.[1][2] Its primary mechanism involves the inhibition of BUB1's catalytic activity, which is essential for the phosphorylation of histone H2A at Thr-120, a key event in the spindle assembly checkpoint.[4][5] Inhibition of this pathway leads to mitotic delay and the formation of lagging chromosomes.[2][4][5]

The synergistic effect of this compound in combination therapy stems from its ability to sensitize tumor cells to agents that induce mitotic stress or rely on a functional DNA damage response. When combined with taxanes (e.g., paclitaxel), which stabilize microtubules and cause mitotic arrest, this compound exacerbates chromosomal segregation errors, leading to enhanced tumor cell killing.[3][6][7] Similarly, in combination with PARP inhibitors (e.g., olaparib) or ATR inhibitors, this compound demonstrates additive or synergistic effects, suggesting a broader applicability in tumors with underlying DNA repair deficiencies.[3][6][7]

Preclinical Efficacy of this compound Combination Therapy

Preclinical studies have demonstrated the significant potential of this compound in combination with various anti-cancer agents. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro Anti-Proliferative Activity
Cell LineCancer TypeCombination AgentThis compound IC50 (µM) - Single AgentCombination EffectReference
HeLaCervical CancerPaclitaxel~1.4 (median)Synergy[2][5]
SUM-149Triple-Negative Breast CancerPaclitaxel~1.4 (median)Synergy/Additivity[2][6]
MDA-MB-436Triple-Negative Breast CancerPaclitaxel~1.4 (median)Synergy/Additivity[6]
NCI-H1299Non-Small Cell Lung CancerDocetaxel~1.4 (median)Synergy/Additivity[6]
22RV1Prostate CancerDocetaxel~1.4 (median)Synergy/Additivity[6]
H4GlioblastomaDocetaxel~1.4 (median)Synergy/Additivity[6]
In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelCancer TypeCombination TherapyTumor Growth Inhibition vs. MonotherapyTolerabilityReference
Triple-Negative Breast CancerTriple-Negative Breast CancerThis compound + PaclitaxelStrong and statistically significant reduction in tumor sizeExcellent[3][6][7]
Triple-Negative Breast CancerTriple-Negative Breast CancerThis compound + OlaparibStrong and statistically significant reduction in tumor sizeExcellent[3][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.

BAY1816032_Mechanism_of_Action This compound Mechanism of Action cluster_mitosis Mitosis Mitotic_Stress Mitotic Stress (e.g., Taxanes) BUB1 BUB1 Kinase Mitotic_Stress->BUB1 activates H2A_pT120 p-Histone H2A (Thr120) BUB1->H2A_pT120 phosphorylates Chromosome_Segregation Correct Chromosome Segregation BUB1->Chromosome_Segregation ensures SAC Spindle Assembly Checkpoint H2A_pT120->SAC SAC->Chromosome_Segregation Apoptosis Apoptosis Chromosome_Segregation->Apoptosis prevents BAY1816032 This compound BAY1816032->BUB1 inhibits

Caption: Mechanism of this compound in disrupting the spindle assembly checkpoint.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for this compound Combination Therapy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Tumor Cell Lines Single_Agent Single Agent Treatment (this compound or Partner Drug) Cell_Lines->Single_Agent Combination Combination Treatment Cell_Lines->Combination Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Single_Agent->Proliferation_Assay Combination->Proliferation_Assay Synergy_Analysis Synergy/Additivity Analysis (e.g., Combination Index) Proliferation_Assay->Synergy_Analysis Xenograft Tumor Xenograft Models (e.g., TNBC) Monotherapy Monotherapy Treatment Groups Xenograft->Monotherapy Combo_Therapy Combination Therapy Group Xenograft->Combo_Therapy Tumor_Measurement Tumor Volume Measurement Monotherapy->Tumor_Measurement Tolerability Tolerability Assessment (Body Weight, Clinical Signs) Monotherapy->Tolerability Combo_Therapy->Tumor_Measurement Combo_Therapy->Tolerability

Caption: Workflow for preclinical evaluation of this compound combination therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the published preclinical studies of this compound.

In Vitro Combination Assay
  • Cell Lines and Culture: A panel of human cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.[6]

  • Plating: Cells are seeded into 384-well plates at a density of 600-800 cells per well and allowed to attach for 24 hours.[1]

  • Treatment: Cells are treated with this compound and the combination agent (e.g., paclitaxel, docetaxel, olaparib) either as single agents across a dose range or in a fixed ratio combination matrix.[1]

  • Proliferation Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The dose-response curves for single agents are used to determine IC50 values. For combination treatments, synergy, additivity, or antagonism is quantified using methods such as the combination index (CI) calculation based on the Chou-Talalay method.[6]

Animal Efficacy Studies (Xenograft Models)
  • Animal Models: Immunodeficient mice (e.g., female nude mice) are used for the engraftment of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., triple-negative breast cancer cell lines) are implanted subcutaneously into the flank of the mice.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups: vehicle control, this compound monotherapy, combination partner monotherapy, and this compound combination therapy.

  • Dosing and Administration: this compound is typically administered orally, while the combination partner is administered according to its standard route (e.g., intraperitoneal or intravenous injection for paclitaxel). Dosing schedules can vary but often involve daily or intermittent administration.

  • Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is the inhibition of tumor growth in the combination group compared to the monotherapy and vehicle groups.

  • Tolerability Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical signs of distress are also observed and recorded.

Comparison with Alternative Therapies

Currently, this compound is in the preclinical stage of development, and as such, direct comparisons with approved long-term therapies are speculative. However, a comparison of the preclinical performance of this compound combination therapy can be made against the single-agent activity of its combination partners, which often represent the standard of care.

Therapeutic StrategyPreclinical AdvantagePreclinical Disadvantage/Unknowns
This compound + Taxane Statistically significant improvement in tumor growth inhibition compared to taxane monotherapy.[3][6][7] Potential to overcome taxane resistance.Long-term toxicity profile in humans is unknown. The clinical benefit is yet to be determined.
Taxane Monotherapy Established clinical efficacy in various cancer types. Well-characterized toxicity profile.Development of resistance is a major clinical challenge.
This compound + PARP Inhibitor Significant enhancement of tumor growth inhibition compared to PARP inhibitor monotherapy in preclinical models.[3][6][7]The specific patient populations that would benefit most are yet to be defined. Long-term safety is unknown.
PARP Inhibitor Monotherapy Clinically approved for specific cancer types with BRCA mutations.Efficacy is largely limited to tumors with deficiencies in homologous recombination repair.

Future Directions and Conclusion

The preclinical data for this compound in combination with taxanes and PARP inhibitors are promising, demonstrating synergistic anti-tumor activity and good tolerability in animal models.[3][6][7] These findings strongly support the initiation of clinical trials to evaluate the long-term efficacy and safety of these combination therapies in cancer patients.[3][6] Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to BUB1 inhibition. The long-term clinical performance of this compound combinations will ultimately determine its place in the therapeutic landscape. This guide, based on the available preclinical evidence, provides a solid foundation for researchers and drug development professionals to consider the potential of this novel therapeutic strategy.

References

Independent Verification of BAY-1816032's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to independently verify the cellular target engagement of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. We present experimental data for this compound and alternative BUB1 inhibitors, detail the methodologies for key experiments, and visualize the underlying signaling pathways and experimental workflows.

Comparative Analysis of BUB1 Kinase Inhibitors

To provide a comprehensive overview, the following table summarizes the inhibitory activities of this compound and other known BUB1 inhibitors. This data is essential for selecting appropriate tool compounds for comparative studies.

CompoundTargetIn Vitro IC50 (nM)Cellular IC50 (nM)Key Cellular Readout
This compound BUB16.1 - 729Inhibition of Histone H2A (T120) phosphorylation
BAY-320 BUB1680560Inhibition of Histone H2A (T120) phosphorylation
BAY-524 BUB1450~7000-10000Inhibition of Histone H2A (T120) phosphorylation
2OH-BNPP1 BUB1600>10000Ineffective in cells

Established Method for this compound Target Engagement: H2A Phosphorylation Assay

The primary and most direct method to confirm this compound's engagement with BUB1 in a cellular context is to measure the inhibition of the phosphorylation of its key substrate, Histone H2A at Threonine 120 (H2A-pT120).

BUB1 Signaling Pathway

BUB1_Signaling_Pathway cluster_kinetochore Kinetochore BUB1 BUB1 H2A H2A BUB1->H2A Phosphorylates H2A-pT120 H2A-pT120 H2A->H2A-pT120 Sgo1 Sgo1 H2A-pT120->Sgo1 Recruits This compound This compound This compound->BUB1 Inhibits Western_Blot_Workflow Cell_Culture 1. Seed and culture cells (e.g., HeLa) Nocodazole_Arrest 2. Arrest cells in mitosis (e.g., Nocodazole) Cell_Culture->Nocodazole_Arrest Inhibitor_Treatment 3. Treat with this compound or alternative Nocodazole_Arrest->Inhibitor_Treatment Cell_Lysis 4. Lyse cells and quantify protein Inhibitor_Treatment->Cell_Lysis SDS_PAGE 5. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 6. Transfer proteins to membrane SDS_PAGE->Transfer Blocking 7. Block non-specific binding Transfer->Blocking Primary_Antibody 8. Incubate with anti-H2A-pT120 antibody Blocking->Primary_Antibody Secondary_Antibody 9. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 10. Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis 11. Quantify band intensity Detection->Analysis CETSA_Workflow Cell_Treatment 1. Treat cells with inhibitor or vehicle Heating 2. Heat cell suspension or lysate to a range of temperatures Cell_Treatment->Heating Lysis_Centrifugation 3. Lyse cells (if intact) and centrifuge to separate soluble and aggregated proteins Heating->Lysis_Centrifugation Supernatant_Collection 4. Collect the supernatant (soluble fraction) Lysis_Centrifugation->Supernatant_Collection Protein_Quantification 5. Quantify soluble BUB1 protein (e.g., Western blot, ELISA) Supernatant_Collection->Protein_Quantification Melt_Curve 6. Plot protein abundance vs. temperature to generate a melt curve Protein_Quantification->Melt_Curve Shift_Analysis 7. Analyze the shift in the melt curve upon inhibitor binding Melt_Curve->Shift_Analysis NanoBRET_Workflow Transfection 1. Transfect cells with a NanoLuc®-BUB1 fusion construct Cell_Seeding 2. Seed transfected cells into an assay plate Transfection->Cell_Seeding Tracer_Addition 3. Add a cell-permeable fluorescent tracer that binds to BUB1 Cell_Seeding->Tracer_Addition Inhibitor_Addition 4. Add test compound (e.g., this compound) Tracer_Addition->Inhibitor_Addition Substrate_Addition 5. Add NanoLuc® substrate Inhibitor_Addition->Substrate_Addition BRET_Measurement 6. Measure BRET signal (donor and acceptor emission) Substrate_Addition->BRET_Measurement IC50_Determination 7. Calculate IC50 from the displacement of the tracer BRET_Measurement->IC50_Determination

A Comparative Analysis of the In Vivo Tolerability of BAY-1816032, a Novel BUB1 Inhibitor, with Other Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, mitotic inhibitors represent a cornerstone of treatment. However, their clinical utility is often limited by on-target toxicities to rapidly dividing healthy tissues. This guide provides a comparative overview of the in vivo tolerability of BAY-1816032, a first-in-class, orally bioavailable inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, with other established and emerging mitotic inhibitors, including taxanes, Aurora kinase inhibitors, and Eg5 kinesin inhibitors. This analysis is based on publicly available preclinical data.

Executive Summary

This compound has demonstrated a favorable in vivo tolerability profile in preclinical studies, particularly when compared to the known toxicities of classical mitotic inhibitors like taxanes. While direct head-to-head comparative studies are limited, the available data suggests that this compound may offer a wider therapeutic window. This improved tolerability is likely attributable to its specific mechanism of action, targeting the kinase activity of BUB1, which plays a more nuanced role in mitosis compared to the broad disruption of microtubule dynamics by taxanes.

Comparative In Vivo Tolerability

The following tables summarize the available preclinical in vivo tolerability data for this compound and other selected mitotic inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental design, animal strains, and dosing schedules.

Table 1: In Vivo Tolerability of this compound

Animal ModelDose and ScheduleKey Tolerability FindingsReference
Wistar Rat25, 50, or 100 mg/kg/day (oral, once daily for 2 weeks)No treatment-related effects on clinical observations, body weight, food and water consumption, clinical chemistry, or hematology.[1]
Beagle Dog10 and 40 mg/kg/day (oral, once daily for 2 weeks)No treatment-related effects on clinical observations, body weight, food and water consumption, ECG, blood pressure, clinical chemistry, or hematology.[1]
Nude Mice (with SUM-149 xenografts)Combination with paclitaxelExcellent tolerability observed in the combination setting.[2][3][4][5][6][7]
Rats and Dogs (Toxicological studies)Not specifiedGood tolerability indicated.[8][9]

Table 2: In Vivo Tolerability of Other Mitotic Inhibitors

Mitotic Inhibitor ClassCompound(s)Animal ModelKey Tolerability Findings
Taxanes Paclitaxel, DocetaxelMice, Rats, DogsCommon Toxicities: Myelosuppression (neutropenia), peripheral neuropathy, gastrointestinal toxicity, and alopecia.[1]
Aurora Kinase Inhibitors VariousMiceCommon Toxicities: Myelosuppression (neutropenia, thrombocytopenia), mucositis, and gastrointestinal toxicity.[1]
Eg5 Kinesin Inhibitors LY2523355MiceDose-limiting toxicities can include mitotic arrest in rapidly dividing tissues. However, some Eg5 inhibitors have shown a potential for a better safety profile concerning neurotoxicity compared to taxanes.

Signaling Pathways and Mechanisms of Action

The differences in tolerability among these mitotic inhibitors can be attributed to their distinct molecular targets and downstream effects on cellular processes.

This compound and the BUB1 Kinase Pathway

This compound is a potent and selective inhibitor of the serine/threonine kinase BUB1. BUB1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. As a scaffold protein, BUB1 is essential for the recruitment of other checkpoint proteins, including MAD1, MAD2, and BUBR1, to unattached kinetochores. The kinase activity of BUB1 is also critical for the phosphorylation of downstream targets such as CDC20 and Histone H2A, further contributing to the robustness of the SAC. By inhibiting BUB1 kinase activity, this compound disrupts the proper functioning of the SAC, leading to mitotic errors and subsequent cell death in cancer cells.

BUB1 Signaling Pathway BUB1 Signaling Pathway in Spindle Assembly Checkpoint cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm KNL1 KNL1 BUB1 BUB1 KNL1->BUB1 recruits BUB3 BUB3 BUB1->BUB3 binds MAD1 MAD1 BUB1->MAD1 recruits CDC20_kin CDC20 BUB1->CDC20_kin recruits & phosphorylates MCC Mitotic Checkpoint Complex (MCC) BUB3->MCC MAD2_open MAD2 (open) MAD1->MAD2_open recruits MAD2_closed MAD2 (closed) MAD2_open->MAD2_closed conformational change MAD2_closed->CDC20_kin binds MAD2_closed->MCC CDC20_kin->MCC APC/C APC/C Securin Securin APC/C->Securin degrades Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Anaphase Anaphase Cohesin->Anaphase MCC->APC/C inhibits CDC20_cyto CDC20 BUBR1 BUBR1 BUBR1->MCC MPS1 MPS1 MPS1->KNL1 phosphorylates This compound This compound This compound->BUB1 inhibits kinase activity

Caption: BUB1 signaling at unattached kinetochores.

Other Mitotic Inhibitors: Mechanisms and Pathways

  • Taxanes (Paclitaxel, Docetaxel): These agents bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest and apoptosis.

Taxane_Mechanism Mechanism of Action of Taxanes Taxanes Taxanes Tubulin Tubulin Taxanes->Tubulin binds to β-tubulin Microtubules Microtubules Tubulin->Microtubules promotes assembly Dynamic_Instability Microtubule Dynamic Instability Microtubules->Dynamic_Instability inhibits depolymerization Spindle_Formation Normal Mitotic Spindle Formation Microtubules->Spindle_Formation abnormal formation Dynamic_Instability->Spindle_Formation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Formation->SAC_Activation leads to Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to

Caption: Taxane-induced microtubule stabilization.

  • Aurora Kinase Inhibitors: These compounds target the Aurora kinases (A, B, and C), which are critical regulators of various mitotic events. Aurora A is involved in centrosome maturation and separation and spindle assembly. Aurora B, a component of the chromosomal passenger complex, is essential for correcting improper kinetochore-microtubule attachments and for cytokinesis. Inhibition of Aurora kinases leads to a range of mitotic defects, including monopolar spindles, chromosome misalignment, and cytokinesis failure.

Aurora_Kinase_Pathway Aurora A Kinase Signaling Pathway CyclinB_CDK1 Cyclin B/CDK1 Aurora_A Aurora A CyclinB_CDK1->Aurora_A activates Plk1 Plk1 Aurora_A->Plk1 activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation promotes Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly promotes Plk1->Centrosome_Maturation promotes Plk1->Spindle_Assembly promotes Aurora_Inhibitors Aurora_Inhibitors Aurora_Inhibitors->Aurora_A inhibit

Caption: Aurora A kinase in mitotic progression.

  • Eg5 Kinesin Inhibitors: Eg5 is a plus-end-directed motor protein of the kinesin-5 family that is essential for establishing and maintaining the bipolar mitotic spindle. It functions by sliding antiparallel microtubules apart. Inhibition of Eg5 prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest.

Eg5_Pathway Eg5 Kinesin in Spindle Formation CDK1 CDK1 Eg5 Eg5 CDK1->Eg5 phosphorylates & activates Microtubules Antiparallel Microtubules Eg5->Microtubules crosslinks & slides apart Centrosome_Separation Centrosome Separation Microtubules->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Centrosome_Separation->Bipolar_Spindle Eg5_Inhibitors Eg5_Inhibitors Eg5_Inhibitors->Eg5 inhibit

Caption: Role of Eg5 in establishing spindle bipolarity.

Experimental Methodologies for In Vivo Tolerability Studies

A comprehensive assessment of in vivo tolerability is crucial for the preclinical development of any anticancer agent. The following outlines a general experimental workflow for such studies in rodent models.

InVivo_Tolerability_Workflow Experimental Workflow for In Vivo Tolerability Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Randomization and Group Allocation Animal_Acclimation->Group_Allocation Dosing Test Compound Administration (define route, dose, schedule) Group_Allocation->Dosing Monitoring Daily Clinical Observations (activity, posture, etc.) Dosing->Monitoring Body_Weight Body Weight Measurement (2-3 times/week) Dosing->Body_Weight Blood_Collection Blood Sample Collection (interim and terminal) Dosing->Blood_Collection Necropsy Terminal Necropsy and Gross Pathology Dosing->Necropsy End of Study Data_Analysis Data Analysis and Reporting Monitoring->Data_Analysis Body_Weight->Data_Analysis Hematology Hematological Analysis (CBC) Blood_Collection->Hematology Clinical_Chemistry Clinical Chemistry (organ function markers) Blood_Collection->Clinical_Chemistry Hematology->Data_Analysis Clinical_Chemistry->Data_Analysis Histopathology Histopathological Examination of Key Organs Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General workflow for preclinical in vivo tolerability studies.

Detailed Methodologies:

1. Animal Models and Husbandry:

  • Species and Strain: Commonly used models include BALB/c or C57BL/6 mice, and Wistar or Sprague-Dawley rats. The choice of model should be justified based on the study objectives.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.

  • Acclimation: A minimum of one week of acclimation to the facility is recommended before the start of the study.

2. Dose Formulation and Administration:

  • Formulation: The test compound should be formulated in a vehicle that is appropriate for the route of administration and is well-tolerated by the animals.

  • Route of Administration: The route should mimic the intended clinical route (e.g., oral gavage, intravenous injection).

  • Dose and Schedule: Dose levels are typically determined based on preliminary dose-range-finding studies to identify the Maximum Tolerated Dose (MTD). The dosing schedule can be single or repeated.

3. In-Life Observations:

  • Clinical Signs: Animals should be observed daily for clinical signs of toxicity, including changes in appearance, behavior, activity level, and posture. A scoring system can be used to quantify these observations.

  • Body Weight: Individual body weights should be recorded at least twice weekly to monitor for treatment-related weight loss, a key indicator of toxicity.

  • Food and Water Consumption: Measurement of food and water intake can provide additional information on the general health of the animals.

4. Hematological and Clinical Chemistry Analysis:

  • Blood Collection: Blood samples are collected at specified time points (e.g., interim and terminal) via appropriate methods (e.g., tail vein, cardiac puncture).

  • Hematology: A complete blood count (CBC) is performed to assess for hematological toxicities such as neutropenia, anemia, and thrombocytopenia.

  • Clinical Chemistry: Serum or plasma is analyzed for a panel of biomarkers to evaluate the function of major organs, including the liver and kidneys.

5. Terminal Procedures:

  • Necropsy: At the end of the study, a full necropsy is performed on all animals.

  • Organ Weights: Key organs are weighed to identify any treatment-related changes.

  • Histopathology: A comprehensive histopathological examination of major organs and any gross lesions is conducted to identify microscopic changes indicative of toxicity.

Conclusion

The preclinical data available to date suggests that this compound possesses a favorable in vivo tolerability profile, a promising characteristic for a novel mitotic inhibitor. Its specific mechanism of action targeting BUB1 kinase may spare healthy, rapidly dividing tissues from the severe toxicities often associated with broader-acting mitotic inhibitors like taxanes. However, the lack of direct head-to-head comparative studies necessitates further investigation to definitively establish the superior tolerability of this compound. The experimental framework provided in this guide offers a basis for conducting such crucial comparative in vivo tolerability studies, which will be essential in guiding the future clinical development of this and other next-generation mitotic inhibitors.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of BAY-1816032

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of BAY-1816032, a potent and selective BUB1 kinase inhibitor, is critical for laboratory safety and environmental protection. As a bioactive small molecule, it must be treated as hazardous chemical waste. The following guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

It is imperative to consult and strictly follow your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

Key Chemical and Physical Properties

A summary of the relevant properties of this compound is presented below. This information is crucial for making informed decisions on waste segregation and handling.

PropertyData
Molecular Formula C₂₇H₂₄F₂N₆O₄
Molecular Weight 534.52 g/mol
Appearance Crystalline solid/powder[1]
Solubility Soluble up to 50 mM in DMSO[1]
CAS Number 1891087-61-8
Storage Conditions Powder: -20°C for up to 3 years. Stock Solutions: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Given its potent biological activity as a kinase inhibitor, this compound should be handled with caution. Assume the compound is cytotoxic and potentially harmful if inhaled, ingested, or absorbed through the skin.

Required Personal Protective Equipment (PPE) for Handling and Disposal:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling the powder outside of a certified chemical fume hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never dispose of it via standard drains or as regular solid waste. All waste streams containing this compound must be segregated and treated as hazardous chemical waste.

1. Solid Waste Disposal:

  • Unused or Expired Compound: The original container with the remaining solid compound should be securely closed and placed in a designated solid chemical waste container.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as weigh boats, pipette tips, and microfuge tubes, must be collected in a clearly labeled, sealed plastic bag or a dedicated solid waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated container for hazardous solid waste.

2. Liquid Waste Disposal:

  • Stock Solutions: Solutions of this compound, typically in DMSO, must be collected in a dedicated liquid hazardous waste container.

  • Aqueous Solutions: Any aqueous media from cell culture or other experiments containing this compound should be collected as hazardous liquid waste.

  • Container Requirements: Use a chemically compatible, leak-proof container (e.g., a high-density polyethylene or glass bottle) with a secure screw-top cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and an estimated concentration.

3. Decontamination:

  • Glassware: Reusable glassware should be soaked in a suitable decontamination solution (e.g., a 10% bleach solution, followed by thorough rinsing with water and then a solvent like ethanol or acetone) before standard washing. The initial rinsate should be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate benches and fume hood surfaces where this compound was handled using a suitable cleaning agent. The cleaning materials (e.g., absorbent pads) should be disposed of as solid hazardous waste.

4. Waste Storage and Collection:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Keep waste containers closed at all times, except when adding waste.

  • Follow your institutional procedures for requesting a hazardous waste pickup from the EHS department.

Emergency Procedures for Spills

  • Small Powder Spill:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the absorbed material into a hazardous waste container and seal it.

  • Liquid Spill:

    • Alert personnel and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., chemical spill pads or vermiculite).

    • Collect the saturated absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area as described above and dispose of all cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G start Waste Generated from this compound Use waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated tips, gloves, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., DMSO stock, cell media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Request Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling BAY-1816032

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BAY-1816032

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective BUB1 kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

This compound is an orally active, ATP-competitive inhibitor of the BUB1 kinase with an IC50 of 6.1 nM.[1] It is utilized in cancer research to sensitize tumor cells to other therapeutic agents like taxanes and PARP inhibitors.[2] The compound is a solid, off-white to beige powder.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all procedures involving the handling of the solid compound or its solutions.

  • Ensure that a safety shower and eyewash station are readily accessible.[3][4]

Personal Protective Equipment:

  • Eye and Face Protection: Wear appropriate safety glasses with side shields or chemical safety goggles.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[4]

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Health Hazard Information

While the toxicological properties of this compound have not been exhaustively investigated, it should be handled as a potentially hazardous substance.

Potential Routes of Exposure:

  • Eye Contact

  • Skin Contact

  • Inhalation

  • Ingestion

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[3]

  • In Case of Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers. Seek medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Handling, Storage, and Disposal

Handling:

  • Avoid direct contact with the compound.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Keep away from sources of ignition.[3]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is -20°C.[2]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[3]

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 534.52 g/mol [5]
Formula C₂₇H₂₄F₂N₆O₄[5]
Appearance Off-white to beige solid powder
Purity ≥98% (HPLC)[5]
IC₅₀ (BUB1 Kinase) 6.1 nM[1]
Storage Temperature -20°C[2]
Solubility Soluble to 50 mM in DMSO

Experimental Workflow and Safety Procedures

The following diagrams illustrate the recommended workflow for handling this compound, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Prepare workspace in a chemical fume hood a->b c Weigh the required amount of this compound b->c d Dissolve in appropriate solvent (e.g., DMSO) c->d e Perform experimental procedures d->e f Decontaminate workspace and equipment e->f g Dispose of waste in designated containers f->g h Remove and dispose of PPE properly g->h

Caption: General workflow for handling this compound, from preparation to disposal.

G cluster_exposure In Case of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Event a Inhalation start->a b Skin Contact start->b c Eye Contact start->c d Ingestion start->d a1 Move to fresh air a->a1 b1 Wash with soap and water b->b1 c1 Flush with water for 15 mins c->c1 d1 Rinse mouth, do not induce vomiting d->d1 end Seek Immediate Medical Attention a1->end b1->end c1->end d1->end

Caption: First aid procedures in the event of exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.